Nmdpef
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(5-methoxy-1,6,11-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,10(15),11,13-heptaen-8-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-27-17-7-6-15-19(24-17)14(8-10-23-21(26)16-5-3-11-28-16)20-18-13(12-25(15)20)4-2-9-22-18/h2-7,9,11H,8,10,12H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIUMLVQBQKCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N3CC4=C(C3=C2CCNC(=O)C5=CC=CO5)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Inhibition and Target Engagement of Nmdpef
Quinone Reductase 2 (NQO2/QR2) as a Primary Target
Quinone Reductase 2 (NQO2, E.C. 1.10.5.1) is a cytosolic flavoenzyme that catalyzes the two-electron reduction of quinones and related compounds. Unlike its paralog NQO1, NQO2 primarily utilizes N-ribosyldihydronicotinamide (NRH) and synthetic analogs like N-benzyldihydronicotinamide (BNAH) as electron donors, rather than the classical NAD(P)H cofactors used by NQO1. nih.govresearchgate.netscience.gov NQO2 has been implicated in various physiological and pathological processes, making it a target of interest for pharmacological intervention. researchgate.netambeed.com
NQO2/QR2 Inhibition Potency of NMDPEF (S29434)
This compound (S29434) is recognized as a potent inhibitor of human NQO2. Studies have determined its inhibitory strength through measurements of half-maximal inhibitory concentration (IC50). The IC50 values for S29434 against human QR2 have been reported to range from 5 to 16 nM at different organizational levels. googleapis.comresearchgate.netsigmaaldrich.com This nanomolar range indicates a high potency in inhibiting NQO2 enzymatic activity.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| This compound (S29434) | Human NQO2 (QR2) | 5 - 16 | googleapis.comresearchgate.netsigmaaldrich.com |
Competitive Inhibition Mechanism
Biochemical characterization has revealed that S29434 functions as a competitive inhibitor of NQO2. googleapis.comresearchgate.net Competitive inhibition typically occurs when the inhibitor molecule binds to the same active site as the natural substrate or cofactor, thereby competing for access to the enzyme. This mechanism has been reported in multiple studies dating back to 2005, 2010, and 2011.
Selectivity Profile Against Related Enzymes (e.g., QR1)
A key aspect of this compound's profile is its selectivity for NQO2 over the closely related enzyme NQO1 (QR1). googleapis.com Despite the structural similarities between NQO1 and NQO2, S29434 demonstrates good selectivity for NQO2. googleapis.com Experimental evidence, such as EPR analysis, has shown that S29434 at concentrations up to 10 µM does not inhibit QR1 activity, in contrast to known QR1 inhibitors like dicoumarol. This selectivity is significant given the distinct co-substrate preferences and potentially different cellular roles of NQO1 and NQO2. nih.govresearchgate.netscience.gov
Allosteric Modulation of NQO2 Activity by this compound
While this compound is primarily characterized as a competitive inhibitor binding to the active site region, NQO2 is also known to interact with various modulators, including melatonin (B1676174) and resveratrol, which can influence its activity. NQO2 has been identified as the MT3 receptor, and ligands for MT3, including S29434, can modulate its activity. However, the specific mechanism described for this compound's inhibition is competitive, suggesting binding that directly interferes with substrate or cofactor interaction at the active site. googleapis.comresearchgate.net
Biochemical Characterization of this compound-NQO2 Interaction
Detailed biochemical studies have been conducted to understand the interaction between this compound and NQO2 at a molecular level.
Direct Physical Interaction Studies
Direct physical interaction between this compound and NQO2 has been demonstrated through techniques such as cocrystallization. The cocrystallization of S29434 with QR2 allows for the determination of the precise binding site and interactions at an atomic resolution. researchgate.netsigmaaldrich.com This provides structural evidence for the direct binding of this compound to the NQO2 enzyme, supporting the biochemical findings regarding its inhibitory mechanism. Other biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly used to study molecular interactions, providing data on binding affinity, kinetics, and thermodynamics, although specific data for this compound using these techniques were not detailed in the provided snippets.
Co-crystallization Analysis of this compound with NQO2/QR2
Kinetic Evaluation of NQO2 Inhibition by this compound
Kinetic studies are essential for defining the nature and strength of enzyme inhibition. This compound (S29434) has been identified as a potent, competitive inhibitor of human QR2. researchgate.net Its inhibitory potency is reflected in its half-maximal inhibitory concentration (IC50) values, which range from 5 to 16 nM for human QR2 across different organizational levels. uni.luresearchgate.net This nanomolar range indicates a high affinity for the enzyme. The competitive nature of the inhibition suggests that this compound binds to the same active site as the enzyme's substrate or co-substrate, thereby preventing their interaction with NQO2. The selectivity of this compound for NQO2 over NQO1 further underscores its utility as a specific probe for NQO2 function. researchgate.net
Cellular Permeability and Intracellular Target Engagement
Beyond enzymatic inhibition in isolation, the ability of an inhibitor to traverse cell membranes and engage its target within the complex cellular environment is critical for its biological activity.
Cell Membrane Penetration and Intracellular QR2 Inhibition
This compound (S29434) has been characterized as a cell-permeable compound. uni.luresearchgate.net This property allows it to readily cross the cell membrane and reach its intracellular target, NQO2, which is primarily located in the cytosol. researchgate.netwikipedia.org Once inside the cell, this compound effectively inhibits intracellular QR2 activity. This intracellular inhibition has been demonstrated by the compound's ability to reduce QR2-mediated reactive oxygen species (ROS) production in cellular systems, with observed effects occurring within the 100 nM concentration range. fishersci.cauni.lu
Monitoring of NQO2/QR2 Activity in Cellular Systems
The activity of NQO2/QR2 and the impact of inhibitors like this compound have been monitored in various cellular systems, including astrocytoma cells, primary astrocytes, HepG2 cells, SH-SY5Y cells, and HT-22 cells. fishersci.cascribd.comdsmz.dewikipedia.orgwikipedia.orgthegoodscentscompany.com Cellular NQO2 activity can be assessed through various methods, including the measurement of ROS production, which is a downstream effect of NQO2 activity under certain conditions. fishersci.cauni.luresearchgate.net Inhibition of NQO2 by this compound leads to a reduction in this ROS generation. Additionally, the effects of NQO2 inhibition on cellular processes such as autophagy have been monitored using techniques like Western blotting to evaluate the levels of key proteins (e.g., LC3-II, Beclin1, p62) and by assessing autophagic flux using agents like chloroquine (B1663885). wikipedia.orgscribd.comwikipedia.orgthegoodscentscompany.com
Localization of NQO2/QR2 and this compound Effects within Cells
NQO2 is known to be a cytosolic enzyme, although immunofluorescence studies in mouse oocytes have also indicated its presence on the nuclear membrane, chromosomes, and meiotic spindles. researchgate.netwikipedia.org The observed cellular effects of this compound, such as the inhibition of intracellular ROS production and the induction of autophagy, are consistent with its role as an inhibitor of this intracellular enzyme. uni.luresearchgate.netscribd.comdsmz.dewikipedia.orgwikipedia.orgthegoodscentscompany.com These findings collectively support that this compound successfully engages NQO2 within the cellular environment, influencing downstream signaling pathways and cellular functions regulated by this enzyme.
Data Table: Inhibition of Human QR2 by this compound (S29434)
| Compound Name | Alternate Name | Target Enzyme | Inhibition Type | IC50 Range (Human QR2) | Selectivity over NQO1 |
| This compound | S29434 | NQO2/QR2 | Competitive | 5-16 nM | Good |
Note: IC50 values represent the half-maximal inhibitory concentration.
Mechanisms of Cellular Action Mediated by Nqo2/qr2 Inhibition by Nmdpef
Modulation of Oxidative Stress Pathways
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant defense systems to neutralize them. NQO2/QR2 has been implicated in both detoxifying and toxifying processes related to quinone metabolism, and its inhibition by compounds like NMDPEF can significantly impact cellular redox homeostasis. mdpi.comfrontiersin.org
Inhibition of QR2-Mediated Reactive Oxygen Species (ROS) Production
NQO2/QR2 catalyzes the two-electron reduction of quinones to hydroquinones. mdpi.comnih.gov While this can be a detoxification pathway, under certain conditions, the resulting hydroquinones can be unstable and undergo autooxidation, leading to the formation of semiquinone free radicals and subsequent production of ROS, such as superoxide (B77818) anion radicals. frontiersin.orgnih.govmdpi.com this compound, as a specific inhibitor of QR2, prevents this enzymatic activity, thereby reducing the QR2-mediated generation of ROS. Studies have shown that this compound can potently antagonize ROS generation induced by agents like paraquat (B189505) (PQ), hydrogen peroxide, and rotenone. nih.gov This protective effect against ROS production is greater against PQ-induced oxidative stress. nih.gov For instance, in U373 cells treated with PQ, this compound at 10 µM significantly reduced PQ-induced ROS detected by MitoSox. tandfonline.com Pre-incubation with S29434 (this compound) at 20 µM for 30 minutes prevented an increase in ROS production caused by adrenochrome (B1665551) and BNAH in various cell models. mdpi.com
Impact on Quinone Redox Cycling and Free Radical Formation
Quinones can undergo redox cycling, a process involving their reduction to semiquinones and subsequent reoxidation, which generates free radicals and ROS. nih.govhellobio.com While NQO1 and NQO2 can catalyze a two-electron reduction to hydroquinones, potentially avoiding the one-electron reduction pathway that leads to semiquinones and redox cycling, the stability of the resulting hydroquinone (B1673460) is crucial. frontiersin.orgnih.gov If the hydroquinone is unstable, it can reoxidize, perpetuating a futile cycle that produces ROS. frontiersin.orgresearchgate.net this compound, by inhibiting QR2, disrupts this cycle where QR2 activity contributes to free radical production, particularly with certain substrates. researchgate.net Research using electron paramagnetic resonance (EPR) measurements has shown that hydroxyl radical production, a marker of oxidative species, is not observed in the presence of the specific QR2 inhibitor S29434 (this compound), in contrast to when QR2 is active with certain substrates or pro-drugs like CB1954. researchgate.net This highlights this compound's role in preventing QR2-dependent free radical formation associated with quinone redox cycling.
Interplay with Cellular Antioxidant Systems
Cellular antioxidant systems, comprising enzymatic and non-enzymatic components, are essential for maintaining redox balance and counteracting oxidative stress. mdpi.com These systems include enzymes like superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase, as well as molecules such as glutathione (GSH), vitamins C and E, and thioredoxins. mdpi.comsciforum.net While this compound directly inhibits QR2-mediated ROS production, its interaction with other cellular antioxidant systems appears to be indirect, primarily through the reduction of the oxidative burden. By lowering QR2-dependent ROS levels, this compound can indirectly support the capacity of endogenous antioxidant defenses. Studies have shown that the protective effect of this compound against oxidative stress is distinct from that of generic antioxidants like N-acetylcysteine (NAC), suggesting a specific mechanism related to NQO2 inhibition rather than a broad enhancement of antioxidant capacity. tandfonline.comnih.gov
Regulation of NFE2L2/NRF2 Pathway Activity
The NFE2L2 (Nuclear Factor Erythroid 2-Related Factor 2), also known as NRF2, pathway is a master regulator of the antioxidant response, controlling the expression of numerous cytoprotective genes, including those encoding antioxidant enzymes. sinobiological.commdpi.comfactorbook.org Under normal conditions, NRF2 is kept in the cytoplasm through interaction with KEAP1, which targets it for proteasomal degradation. factorbook.orgelifesciences.org Upon exposure to oxidative stress or electrophiles, KEAP1 is modified, leading to the stabilization and nuclear translocation of NRF2, where it binds to antioxidant response elements (AREs) in gene promoters. factorbook.orgelifesciences.org Research indicates that this compound can influence NFE2L2/NRF2 activity. While paraquat (PQ) treatment alone did not induce NFE2L2/NRF2, co-administration with this compound enhanced NFE2L2 activity in a SQSTM1-independent fashion in astrocytes. nih.govcirn-na.comunicz.itresearchgate.net This suggests that NQO2 inhibition by this compound can contribute to the activation of the NRF2 pathway, further bolstering cellular defenses against oxidative damage.
Autophagy Pathway Regulation
Autophagy is a fundamental cellular process involving the degradation and recycling of damaged organelles and protein aggregates, crucial for maintaining cellular homeostasis and survival, particularly under stress conditions. nih.gov
This compound as an Inducer of Autophagy
Studies have demonstrated that this compound acts as an inducer of autophagy. medchemexpress.commedchemexpress.com This effect has been observed in various cell types, including astrocytes and HepG2 cells. medchemexpress.comnih.govmdpi.com this compound dose-dependently and time-dependently induces autophagy, evidenced by an increase in LC3 lipidation (formation of LC3-II) and BECN1 (Beclin 1) levels, key markers of autophagosome formation. nih.gov This induction is not due to an inhibition of autophagic flux but rather an increase in autophagosome formation. nih.gov The pro-autophagic effect of this compound has been further confirmed in primary mouse astrocytes, where it restored LC3-II levels in cells treated with paraquat, a toxin known to impair autophagy. tandfonline.comnih.gov This effect is shown to be NQO2-dependent. mdpi.com The ability of this compound to induce autophagy is considered a potential neuroprotective mechanism, particularly in the context of conditions involving impaired autophagy and oxidative stress. nih.govunicz.it
Summary of Research Findings on this compound's Effects
The following table summarizes key research findings regarding this compound's effects on NQO2/QR2 activity, oxidative stress, and autophagy.
| Effect | Observation | Cellular Model / Context | Source |
| QR2 Inhibition | Potent, competitive, selective inhibition (IC50 5-16 nM for human QR2) | Human QR2 (different organizational levels) | medchemexpress.com |
| ROS Production Inhibition | Potently antagonized ROS generation induced by PQ, H2O2, rotenone; greater effect against PQ. | U373 cells, various cell models | mdpi.comnih.gov |
| NFE2L2/NRF2 Pathway Enhancement | Enhanced NFE2L2 activity when co-administered with PQ (SQSTM1-independent). | Astrocytes | nih.govcirn-na.comunicz.itresearchgate.net |
| Autophagy Induction | Dose- and time-dependent induction of autophagy (increased LC3 lipidation, BECN1). | Astrocytes, HepG2 cells | medchemexpress.comnih.govmdpi.com |
| Restoration of Autophagic Flux | Abrogated inhibitory effect of PQ on autophagic flux and restored it. | Astrocytes | tandfonline.comnih.govcirn-na.comunicz.it |
| Prevention of PQ-induced Cell Death | Potently antagonized non-apoptotic PQ-induced cell death. | Astroglial and epithelial cells, primary pneumocytes | nih.govcancerindex.org |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
NQO2/QR2-Dependency of this compound-Induced Autophagy
The induction of autophagy by this compound has been demonstrated to be dependent on its inhibitory action on NQO2. Studies in astrocytoma cells and primary astrocytes exposed to the parkinsonian toxin paraquat (PQ) have shown that PQ inhibits basal autophagy. Treatment with this compound, a specific NQO2 inhibitor, abrogated this inhibitory effect and restored autophagic flux researchgate.netnih.govunicz.itnih.gov. This NQO2-dependent effect of this compound on autophagy has also been observed in hepatocytes mdpi.comnih.gov. Activation of NQO2 by agents like PQ or menadione (B1676200), along with genetic manipulation of NQO2 expression, further confirmed the role of this enzyme in the regulation of autophagy researchgate.netnih.govunicz.itnih.gov. Research suggests that ligand-free NQO2 may negatively regulate AMPK activation, and the binding of ligands like this compound could release pro-autophagic signals mdpi.comnih.gov.
Effects on Autophagic Flux and Autophagosome Formation
This compound's inhibition of NQO2 influences both autophagosome formation and autophagic flux. In cells where autophagy is impaired by oxidative stress, such as astrocytes treated with paraquat, this compound treatment has been shown to restore autophagic flux researchgate.netnih.govunicz.itnih.gov. Paraquat treatment leads to a decrease in LC3-II levels and LC3-positive vesicles, along with an increase in SQSTM1/p62 aggregates, indicative of impaired autophagic flux researchgate.netnih.govnih.gov. This compound not only increased the number of LC3-positive dots but also restored the normal percentage of LC3-LAMP1 double-positive autolysosomes, suggesting a stimulation of autophagic flux nih.gov. This was further supported by acridine (B1665455) orange staining, which showed that this compound increased the number of acidic vesicles, including autolysosomes nih.gov. Prolonged oxidative stress has been shown to inhibit LC3 lipidation and impair autophagosome formation and autophagic flux, even in the presence of activated pro-autophagic signals researchgate.netnih.govunicz.itnih.gov.
Modulation of Key Autophagy Regulators (e.g., LC3, SQSTM1/p62, BECN1/Beclin 1)
This compound affects the levels and localization of key proteins involved in autophagy. In cells treated with paraquat, which inhibits autophagy, this compound treatment restored the levels of LC3-II nih.gov. LC3-II is a lipidated form of LC3 that is crucial for autophagosome membrane formation nih.gov. An increase in LC3-II levels is often used as a marker for increased autophagosome formation nih.gov. SQSTM1/p62 is an adaptor protein that binds to ubiquitinated cargo and LC3-II, facilitating the delivery of cargo to autophagosomes for degradation nih.govmdpi.comwaocp.com. Accumulation of SQSTM1/p62 is indicative of impaired autophagic degradation nih.govwaocp.com. This compound treatment has been shown to counteract the increase in SQSTM1/p62 aggregates induced by paraquat researchgate.netnih.govnih.gov. BECN1/Beclin 1 is another crucial protein involved in the initiation of autophagy and the formation of the phagophore nih.govwaocp.com. While paraquat treatment surprisingly led to an upregulation of BECN1 expression, this compound's effect on BECN1 levels in this specific context is linked to its ability to restore autophagy despite the presence of the toxin researchgate.netnih.govnih.gov. This compound dose-dependently and time-dependently induced autophagy, as evidenced by increased LC3 lipidation and BECN1 levels nih.gov.
Data on Autophagy Markers in Astrocytes Treated with Paraquat (PQ) and this compound
| Treatment (24h) | LC3-II Levels (Relative to Control) | SQSTM1/p62 Aggregates | LC3-Positive Vesicles per Cell | LC3-LAMP1 Colocalization | Autophagic Flux |
| Control | Baseline | Low | Normal | Normal | Normal |
| PQ | Decreased | Increased | Reduced | Reduced | Impaired |
| PQ + this compound | Restored | Reduced | Increased | Restored | Restored |
Cell Fate Modulation
Beyond its effects on autophagy, this compound also plays a role in modulating cell fate, particularly in the context of cellular stress.
Effects on Cell Death Pathways (e.g., Non-Apoptotic Cell Death)
This compound has been shown to protect cells from death induced by oxidative stress and certain xenobiotics nih.gov. This protective effect is linked to its ability to restore autophagy nih.gov. Non-apoptotic cell death pathways, such as necroptosis, ferroptosis, and pyroptosis, are distinct from apoptosis and can be triggered under various stress conditions or when apoptosis is inhibited mdpi.commdpi.comnih.govptglab.comcolumbia.edu. While the direct involvement of this compound in specifically modulating these non-apoptotic pathways requires further investigation, its role in restoring protective autophagy suggests it can prevent cell death that might otherwise occur through these mechanisms in the face of overwhelming stress. In the context of paraquat toxicity, where autophagy is inhibited and cell death occurs, this compound-mediated stimulation of autophagy protected cells from death nih.gov. This indicates that enhancing autophagy via NQO2 inhibition by this compound can be a cytoprotective mechanism against certain insults.
Cytoprotective Effects Against Xenobiotic-Induced Toxicity
This compound demonstrates cytoprotective effects, particularly against toxicity induced by xenobiotics that generate oxidative stress and impair autophagy. In models of Parkinson's disease-like pathology induced by paraquat and 6-hydroxydopamine (6OHDA), this compound protected astrocytes from cell death unicz.itnih.gov. This protection was associated with the compound's ability to abrogate the inhibitory effect of these toxins on autophagic flux and restore autophagy unicz.itnih.gov. This compound's role as a specific NQO2 inhibitor is crucial here, as NQO2 has been implicated in the pro-oxidative function and toxicity of certain xenobiotics nih.govoup.com. By inhibiting NQO2, this compound can reduce xenobiotic-induced oxidative stress and consequently prevent the downstream inhibition of autophagy and the resulting cell death nih.govnih.gov. This highlights this compound's potential in mitigating toxicity associated with NQO2 activity in the presence of specific xenobiotics.
Influence on Cell Survival Mechanisms
The chemical compound this compound, identified as a potent and specific inhibitor of NAD(P)H quinone dehydrogenase 2 (NQO2), also known as QR2, has demonstrated significant influence on cellular survival mechanisms, particularly in contexts of oxidative stress and toxin exposure. Research indicates that the protective effects of this compound are intrinsically linked to its inhibitory action on NQO2.
Studies investigating paraquat (PQ)-induced toxicity have provided key insights into how this compound impacts cell survival. PQ is known to induce cell death and the generation of reactive oxygen species (ROS). This compound has been shown to potently antagonize non-apoptotic cell death and ROS generation induced by PQ in various cell types, including primary pneumocytes and astroglial U373 cells. nih.govresearchgate.netcancerindex.org This protective effect correlates with its ability to inhibit cellular QR2 activity. nih.govresearchgate.netcancerindex.org
Further research using genetic manipulation of NQO2 expression has underscored the critical role of this enzyme in PQ-induced toxicity and the mechanism of this compound's protective action. Silencing of QR2 through techniques such as lentiviral shRNAs or siRNAs has been observed to attenuate PQ-induced cell death. nih.govresearchgate.netcancerindex.orgnih.gov Crucially, QR2 silencing also reduced the efficacy of this compound's protective effects, providing strong evidence that NQO2 is a key mediator of this form of toxicity and that this compound exerts its cytoprotective activity primarily through NQO2 inhibition. nih.govresearchgate.netcancerindex.orgnih.gov Conversely, overexpression of NQO2 augmented the inhibitory effect of PQ on cellular processes related to survival. nih.govtandfonline.com
Quantitative data from studies in U373 astroglial cells exposed to lethal doses of PQ (100 µM) illustrate the dose-dependent protective effect of this compound against cell death. This compound prevented cell death with a maximum effect observed at concentrations between 20 and 50 µM, and an IC50 value of 6.5 µM for its cytoprotective effect under these conditions. nih.gov
Beyond its direct impact on ROS and cell death pathways, this compound's influence on cell survival mechanisms extends to the regulation of autophagy. Autophagy is a cellular process involved in the degradation and recycling of damaged organelles and proteins, playing a complex role in cell survival and death depending on the context. Research indicates that prolonged oxidative stress, such as that induced by PQ, can inhibit basal autophagy. tandfonline.comtandfonline.com this compound has been shown to counteract this inhibition. Treatment with this compound potently enhanced LC3-II processing and increased the number of autophagic vesicles (AV dots) in U373 cells, both in the presence and absence of PQ. tandfonline.comtandfonline.com This pro-autophagic effect was also observed in primary mouse astrocytes treated with PQ, where this compound restored LC3-II levels, correlating with its protective effect against PQ-induced cell death. nih.govtandfonline.com
Studies involving the activation or manipulation of NQO2 levels further support the link between NQO2 activity, autophagy, and cell survival. Activation of NQO2 by agents like PQ or menadione leads to a rapid decrease in LC3-II levels, indicative of autophagy inhibition. tandfonline.com Genetic silencing of NQO2 expression reduces the inhibitory effect of PQ on LC3 processing, while NQO2 overexpression enhances it. nih.govtandfonline.com These findings suggest that NQO2 activity negatively regulates autophagy under conditions of oxidative stress. The residual autophagy that occurs in PQ-treated cells appears to have a protective function, and the stimulation of this process by this compound contributes to the protection against PQ-induced cell death. nih.govtandfonline.comtandfonline.com
The protective effects of this compound mediated by NQO2 inhibition have also been observed in other cellular contexts, such as in mouse oocytes exposed to Vitamin K3 (VK3)-induced toxicity. NQO2 inhibition by this compound was found to protect oocytes from VK3-induced toxicity, suggesting a broader role for NQO2 in mediating toxicity and for this compound as a protective agent in different cell types. oup.com
The collective findings indicate that this compound, through its specific inhibition of NQO2, positively influences cell survival mechanisms by reducing oxidative stress, preventing non-apoptotic cell death, and restoring or enhancing autophagic flux under challenging conditions.
Table 1: Effects of this compound on Cell Survival and Autophagy Markers in U373 Cells Exposed to Paraquat (PQ)
| Treatment Group | Effect on Cell Death (vs. PQ alone) | Effect on ROS Generation (vs. PQ alone) | Effect on Cellular QR2 Activity | Effect on LC3-II Processing (vs. PQ alone) | Effect on Autophagic Vesicles |
| PQ alone | Increased | Increased | Increased | Decreased | Decreased |
| This compound alone | Not specified | Not specified | Inhibited | Enhanced | Increased |
| PQ + this compound | Potently Antagonized | Potently Antagonized | Inhibited | Restored/Enhanced | Increased |
| QR2 Silencing + PQ | Attenuated | Not specified | Reduced | Reduced inhibition | Not specified |
| QR2 Overexpression + PQ | Augmented | Not specified | Increased | Augmented inhibition | Not specified |
Note: Data compiled from multiple sources and represents general trends observed in the cited research. Specific magnitudes of effects may vary depending on experimental conditions.
Biological Effects and Pathophysiological Implications of Nmdpef Mediated Nqo2/qr2 Inhibition
Neurobiological Functions and Neuroprotection
NQO2 is expressed in different regions of the human brain, predominantly localized in the cell cytosol, although its presence in the nucleoplasm has also been observed nih.gov. Research suggests a significant role for NQO2 in neurobiological functions, and its inhibition by NMDPEF has demonstrated neuroprotective effects, largely attributed to the modulation of oxidative stress and autophagy.
Impact on Neurodegenerative Disease Models
Studies have associated NQO2 with neurodegenerative diseases, including Parkinson's disease (PD) and Alzheimer's disease (AD) mdpi.comnih.govnih.govresearchgate.netaginganddisease.orgnih.gov. Higher NQO2 expression levels have been linked to increased susceptibility to PD mdpi.comnih.govnews-medical.netoup.com. The ability of NQO2 inhibitors to reduce reactive oxygen species (ROS) production and decrease the percentage of apoptotic cells in neuronal models suggests their potential as therapeutic agents in oxidative neurodegeneration nih.govresearchgate.net. The neuroprotective effect of NQO2 inhibitors has been documented in models of cerebral injury involving oxidative neurodegeneration news-medical.net.
Mitigation of Parkinsonian Toxin-Induced Neurotoxicity (e.g., Paraquat (B189505), 6-Hydroxydopamine)
This compound has been shown to effectively mitigate the neurotoxicity induced by Parkinsonian toxins such as paraquat (PQ) and 6-hydroxydopamine (6-OHDA) mdpi.commdpi.comresearchgate.netnih.govnews-medical.netnih.govtandfonline.comunicz.itresearchgate.netnih.govresearchgate.netresearchgate.netcancerindex.org. In vitro and in vivo studies have demonstrated that this compound can block or significantly reduce the toxic effects of PQ and 6-OHDA in various cellular and animal models mdpi.comnews-medical.netresearchgate.netcancerindex.org. For instance, this compound potently antagonized PQ-induced systemic toxicity and animal mortality in rats cancerindex.org. It also protected against PQ-induced toxicity in primary pneumocytes and astroglial cells cancerindex.org. Similarly, this compound treatment or NQO2 silencing attenuated the toxic effects of 6-OHDA on autophagy and increased the neuroprotective capability of astrocytes in co-culture with dopaminergic neurons researchgate.netresearchgate.net. The protective effect of this compound against PQ toxicity has been observed in a rat model of PD-like seizures induced by intranigral infusion of PQ, where it was associated with a reduction in oxidative stress in astrocyte cultures and brain specimens mdpi.comnih.gov.
Protection Against Dopaminergic Neurodegeneration
NQO2 is considered a potential target in Parkinson's disease, a disorder characterized by the progressive loss of dopaminergic neurons news-medical.netresearchgate.net. The oxidative metabolism of dopamine (B1211576), which can lead to excessive ROS production, is implicated in dopaminergic neurodegeneration nih.gov. NQO2 has a capacity to reduce ortho-quinones such as dopamine-quinone, which can lead to an increase in hydroxyl radical production researchgate.net. Higher expression of NQO2 has been shown to exacerbate dopamine quinone toxicity in several cell systems nih.gov. This compound, by inhibiting NQO2, can protect dopaminergic cells from oxidative stress and cell death induced by Parkinsonian toxins researchgate.netnews-medical.netnih.govunicz.itresearchgate.netresearchgate.net. Studies using co-cultures of astrocytes and dopaminergic neurons have shown that NQO2 inhibition in astrocytes by this compound enhances their ability to protect dopaminergic cells from toxin-induced death nih.govunicz.itresearchgate.netresearchgate.net.
Role of Astrocyte Autophagy in Neuroprotection
Astrocytes play a crucial role in brain defense and neuroprotection researchgate.net. Autophagy, a cellular degradation process, is vital for maintaining cellular homeostasis and is often impaired in neurodegenerative conditions news-medical.netunicz.itresearchgate.net. Parkinsonian toxins like PQ and 6-OHDA have been shown to inhibit basal autophagy in astrocytes nih.govtandfonline.comunicz.itnih.govresearchgate.net. This compound, as a specific NQO2 inhibitor, has been demonstrated to abrogate this inhibitory effect and restore autophagic flux in astrocytes exposed to these toxins nih.govnih.govtandfonline.comunicz.itnih.govresearchgate.net. This restoration of astrocyte autophagy by this compound is linked to its neuroprotective effects researchgate.netaginganddisease.orgnih.govtandfonline.comnih.govresearchgate.netresearchgate.net. The findings suggest an unanticipated neuroprotective role of astrocyte autophagy and identify NQO2 as a novel pharmacological target for its positive modulation nih.govtandfonline.comnih.govresearchgate.net.
Effects on Cognitive Functions (e.g., Object Recognition Memory)
While direct studies on this compound's effect on object recognition memory are limited in the provided results, research on NQO2 suggests a role for this enzyme in cognitive behaviors. Adult QR2 knock-out mice have demonstrated enhanced learning abilities in various tasks, including the Morris water maze, object recognition, and rotarod performance tests researchgate.net. This observation suggests that NQO2 may negatively influence memory formation and the learning process researchgate.netresearchgate.netresearchgate.net. Therefore, NQO2 inhibitors like this compound could potentially represent a novel therapeutic strategy for addressing learning deficits, particularly those observed in the aging brain researchgate.net.
Reproductive Biology
NQO2 is expressed in mammalian oocytes oup.comresearchgate.net. Studies in mouse oocytes have investigated the role of NQO2 in meiotic maturation and embryo development oup.comoup.comresearchgate.net. Excessive ROS production can negatively impact oocyte quality and developmental potential oup.comresearchgate.net. Research indicates that NQO2 is involved in ROS generation in oocytes researchgate.net. Inhibition of NQO2 by S29434 (this compound) has been shown to relieve the deleterious effects of ROS on mouse oocyte meiotic maturation and embryo development oup.comresearchgate.net. NQO2 inhibition by this compound or melatonin (B1676174) limited changes in NQO2, ROS, MDA, Beclin1, and GSH during in vitro aging of ovulated oocytes, helping to maintain spindle structure, ordered chromosome separation, and embryo development potential after parthenogenetic activation researchgate.net. These findings suggest NQO2 as a potential pharmacological target for addressing infertility related to oxidative stress in oocytes researchgate.net.
Effects on Mammalian Oocyte Meiotic Maturation
Studies in mouse oocytes have shown that NQO2 is involved in the generation of ROS during meiotic progression. oup.comoup.comresearchgate.netnih.gov Treatment with the ROS stimulator vitamin K3 (VK3) leads to increased levels of NQO2, ROS, malondialdehyde (MDA), and the autophagy protein Beclin1, alongside decreased levels of the antioxidant glutathione (B108866) (GSH). oup.comoup.comresearchgate.netnih.gov These changes are associated with impaired meiotic maturation, including abnormal spindle structure and chromosome configuration, leading to arrest at metaphase I. oup.comoup.comresearchgate.netnih.gov
Inhibition or depletion of NQO2 counteracts these detrimental effects. Treatment with this compound or morpholino oligo-induced NQO2 knockdown suppresses the increase in ROS, MDA, and Beclin1, while increasing GSH levels in oocytes exposed to VK3. oup.comoup.comresearchgate.netnih.gov This results in the restoration of spindle configuration, chromosome separation, and successful meiotic maturation. oup.comoup.comresearchgate.netnih.gov These findings suggest that NQO2 activity contributes to oxidative stress during oocyte maturation, and its inhibition by this compound can protect against oxidative damage and restore meiotic competence. oup.comoup.comresearchgate.netnih.gov
Influence on Oocyte Aging Processes
In vitro aging of ovulated oocytes is also associated with increased NQO2 levels and oxidative stress markers such as ROS and MDA, as well as increased Beclin1 expression and decreased GSH. oup.comoup.comresearchgate.netnih.govresearchgate.net These changes contribute to aging-related manifestations and a decline in oocyte developmental potential. oup.comoup.com
Supplementation with this compound during in vitro aging of ovulated oocytes limits the changes in NQO2, ROS, MDA, Beclin1, and GSH. oup.comoup.comresearchgate.netnih.gov This protective effect helps maintain spindle structure and ordered chromosome separation, thereby preserving the developmental potential of aged oocytes after parthenogenetic activation. oup.comoup.comresearchgate.netnih.gov These results indicate that NQO2 may accelerate oocyte aging through catalyzing ROS generation, and inhibiting its activity with this compound can delay aging-related changes and rescue developmental potential. oup.comoup.com
Impact on Embryo Development
The negative effects of increased NQO2 activity and oxidative stress in oocytes extend to subsequent embryo development. Oocytes exposed to conditions that upregulate NQO2 and ROS exhibit reduced developmental potential. oup.comoup.comresearchgate.netnih.gov
Inhibition of NQO2 by this compound in oocytes, both during meiotic maturation under oxidative stress and during in vitro aging, has been shown to restore embryo development potential. oup.comoup.comresearchgate.netnih.gov After parthenogenetic activation, oocytes treated with this compound demonstrate improved development to the blastocyst stage compared to untreated oocytes under stress or aging conditions. oup.comoup.com This highlights the critical role of NQO2-mediated oxidative stress in early embryo development and the potential therapeutic benefit of NQO2 inhibitors like this compound for improving reproductive outcomes. oup.comoup.comresearchgate.netnih.gov
Table 1 summarizes the observed effects of NQO2 inhibition by this compound on oocyte and embryo parameters:
| Parameter | VK3 Treatment (Increased NQO2/ROS) | This compound Treatment (NQO2 Inhibition) | Effect of this compound | Source Index |
| NQO2 Levels | Increased | Reduced Upregulation | Prevention of Increase | 1, 4, 14, 21 |
| ROS Levels | Increased | Suppressed | Reduction | 1, 4, 14, 21 |
| MDA Levels | Increased | Suppressed | Reduction | 1, 4, 14, 21 |
| Beclin1 Expression | Increased | Suppressed | Reduction | 1, 4, 14, 21 |
| GSH Levels | Decreased | Increased | Increase | 1, 4, 14, 21 |
| Spindle Structure | Abnormal | Restored | Restoration | 1, 4, 14, 21 |
| Chromosome Separation | Abnormal | Restored | Restoration | 1, 4, 14, 21 |
| Meiotic Maturation Arrest (MI) | Yes | Counteracted | Prevention of Arrest | 1, 4, 14, 21 |
| Embryo Development Potential | Reduced | Restored | Improvement | 1, 4, 14, 21 |
| Oocyte Aging Manifestations | Accelerated | Limited Changes | Delay/Protection | 1, 4 |
Cancer Research Context
NQO2's role in cancer is complex and appears to be context-dependent, involving both potential detoxifying and toxifying functions. nih.govmdpi.commdpi.com Its expression patterns in various cancers and its enzymatic activity make it a subject of interest in anticancer strategies.
NQO2 Expression in Various Cancer Cell Lines and Tissues
Conversely, some studies suggest that higher NQO2 expression might be associated with protection against certain cancers, such as breast cancer with wild-type p53. oup.comiiarjournals.orgcancerindex.org Functional genetic variants in the NQO2 promoter region that lead to elevated promoter activity and increased expression have been linked to attenuated susceptibility to breast cancer. oup.comcancerindex.org
Table 2 provides examples of NQO2 expression observations in different contexts:
| Context | NQO2 Expression Level | Associated Outcome/Observation | Source Index |
| Mouse Oocytes (Meiotic Progression) | High and Stable | Involved in ROS generation, affects maturation and development. | 14, 21, 24 |
| Mouse Oocytes (VK3 exposure or in vitro aging) | Elevated | Accompanied by increased ROS, MDA, Beclin1; decreased GSH; impaired maturation/development. | 1, 4, 14, 21, 24 |
| NSCLC Tissues vs. Normal Tissues | Significantly Higher | Correlated with advanced clinical stages and poorer overall survival. | 15 |
| Breast Cancer with Wild-Type p53 | Higher (linked to protective genotypes) | Associated with attenuated susceptibility to breast cancer. | 8, 20 |
| MCF-7 Breast Cancer Cells (γ-tocotrienol treatment) | Robust Induction | Associated with potential chemopreventive effects by catalyzing reduction of estrogen quinones. | 17 |
Potential as a Target in Anticancer Strategies
The multifaceted role of NQO2 in cellular redox balance and its varied expression in cancers suggest its potential as a target in anticancer strategies. mdpi.commdpi.comresearchgate.net Given its ability to either detoxify or toxify depending on the substrate, NQO2 can be targeted in different ways.
One strategy involves utilizing NQO2 to activate prodrugs specifically in cancer cells that overexpress the enzyme. For example, the prodrug Tretazicar (CB1954) can be activated by NQO2 in the presence of a suitable co-substrate analogue, leading to a cytotoxic metabolite that inhibits DNA replication and induces apoptosis in NQO2-expressing cancer cells. nih.gov
Another approach is to target NQO2 directly with inhibitors like this compound to modulate cellular processes that support cancer growth or survival. In NSCLC, where high NQO2 expression is linked to poor prognosis, inhibiting NQO2 might be a therapeutic strategy. nih.gov Studies have shown that targeting NQO2 can sensitize cancer cells to apoptosis induced by agents like TRAIL, potentially by increasing ROS generation and triggering ER stress pathways. nih.gov
Furthermore, NQO2 has been identified as a target for natural compounds with anticancer properties, such as certain flavonoids and curcumol. mdpi.comnih.govnih.gov These compounds can inhibit NQO2 activity, contributing to their observed effects on cancer cells, including the induction of autophagy or sensitization to other therapies. nih.govnih.gov
Modulation of Cell Metabolism in Hepatocellular Function
NQO2 is highly expressed in the liver, where it participates in quinone metabolism. nih.govresearchgate.net Recent evidence suggests a role for NQO2 in regulating oxidative stress and autophagy in liver cells. nih.gov
Studies have shown that this compound is a potent inducer of autophagy in hepatocytes, and this effect is dependent on NQO2. nih.gov This suggests that inhibiting NQO2 can modulate metabolic processes related to cellular clearance and stress response in the liver.
NQO2 has also been identified as an off-target for acetaminophen (B1664979) in liver cells. researchgate.net Acetaminophen and related compounds can bind to NQO2, and NQO2 can modulate the levels of acetaminophen-derived ROS, specifically superoxide (B77818) anions. researchgate.net Given the high expression of NQO2 in the liver and kidney, the main sites of acetaminophen toxicity, NQO2-mediated superoxide production may contribute to augmenting acetaminophen toxicity. researchgate.net This highlights a role for NQO2 in the metabolic processing of certain xenobiotics in the liver and how its inhibition or activity can influence cellular outcomes.
Table 3 summarizes the roles of NQO2 in the cancer research context:
| Aspect | Observations | Source Index |
| NQO2 Expression in Cancer | Variable across cancer types; increased in NSCLC correlated with poor prognosis; potentially protective in breast cancer with wild-type p53. | 8, 10, 15, 17, 20 |
| Potential as Anticancer Target (Prodrug Activation) | Can activate prodrugs like Tretazicar in NQO2-expressing cancer cells. | 26 |
| Potential as Anticancer Target (Inhibition) | Inhibition can sensitize cancer cells to apoptosis (e.g., TRAIL in NSCLC); target for natural anticancer compounds. | 9, 13, 15, 18, 19 |
| Modulation of Hepatocellular Metabolism | Inhibition by this compound induces autophagy in hepatocytes; modulates acetaminophen-derived ROS production, potentially augmenting toxicity. | 9, 27 |
Antimalarial Properties
The inhibition of NQO2/QR2, particularly human QR2 (hQR2), has been explored in the context of antimalarial strategies. Plasmodium falciparum, the parasite responsible for the most severe form of malaria, poses a significant global health challenge, with increasing drug resistance highlighting the urgent need for novel therapeutic agents. malariaworld.orgacs.orgmdpi.comijtmgh.com
Role of hQR2 in Antiplasmodial Activity
Human QR2 is present in red blood cells, the host cells for the erythrocytic stage of Plasmodium falciparum. nih.gov Studies have investigated the interaction of antimalarial compounds, such as quinolines, with hQR2. nih.gov While some compounds like chloroquine (B1663885) and quinacrine (B1676205) have been shown to bind to the reduced form of the enzyme, the role of hQR2 in the activity of redox-active compounds has also been explored. nih.gov Research suggests that the antimalarial activity of certain indolone-type derivatives is linked to their ability to serve as substrates for hQR2, leading to the production of free radicals upon bioreduction by the enzyme. researchgate.net This radical production correlates with their antiplasmodial potency. researchgate.net The reduction of these compounds in cells overexpressing hQR2 can be inhibited by specific hQR2 inhibitors like S29434 (this compound), further supporting the involvement of hQR2 in their mechanism of action. researchgate.net This suggests that compounds acting as hQR2 substrates, leading to radical generation, could represent a new avenue for antimalarial drug design. researchgate.net
Inhibition of Plasmodium falciparum Growth
This compound, as a potent inhibitor of QR2, has been investigated for its potential to inhibit the growth of Plasmodium falciparum. While some compounds with weak to moderate antiplasmodial activities have been identified, potent inhibitors of QR2, such as this compound (IC50 = 5-16 nM), have shown activities that suggest a role for this enzyme in various pathological conditions. researchgate.netresearchgate.net Specifically in the context of malaria, the inhibition of QR2 in Plasmodium may potentially induce lethal oxidative stress, contributing to the killing of the parasite by inhibiting its antioxidant activity. nih.govresearchgate.net
Detailed research findings on the direct inhibition of Plasmodium falciparum growth specifically by this compound, beyond its role in elucidating the mechanism of other compounds, are a subject of ongoing research. However, the established role of hQR2 in the activation of certain antiplasmodial compounds through radical generation, and this compound's ability to inhibit this process, highlights the complex interplay between QR2 activity and parasite viability. researchgate.net
While specific IC50 values for this compound directly inhibiting Plasmodium falciparum growth were not prominently found in the search results, the compound's characterization as a potent QR2 inhibitor with implications in oxidative stress and its use in studying hQR2-mediated antiplasmodial mechanisms are significant findings. researchgate.netresearchgate.netresearchgate.net The antimalarial potential linked to QR2 inhibition suggests that this compound or similar potent QR2 inhibitors could hold promise as part of novel antimalarial strategies, potentially by disrupting the parasite's redox balance or interfering with hQR2-mediated activation of other cytotoxic compounds.
Table 1: Key Compound Information
| Compound Name | PubChem CID |
| This compound (S29434) | 46861897 |
| NQO2 (QR2) | 163322259 |
| Plasmodium falciparum | 58870962 |
Note: PubChem CID for Plasmodium falciparum refers to a substance entry related to the organism, not a single chemical compound. rsc.org PubChem provides a database of chemical molecules and their activities against biological assays. wikipedia.orgnih.gov
Table 2: this compound Inhibition of Human QR2
| Target | IC50 Range (nM) | Selectivity | Reference |
| Human QR2 | 5-16 | Selective vs QR1 | researchgate.netglpbio.com |
Table 3: Correlation between Radical Production and Antiplasmodial Activity of Indolone Derivatives (hQR2 Substrates)
| Compound Type | hQR2 Metabolization Product | Correlation with Antiplasmodial Activity |
| Indolone Derivatives | Free Radicals (e.g., Hydroxyl, Superoxide) | Increased radical production correlates with decreased IC50 (increased potency) against P. falciparum. researchgate.net |
Note: This table describes the activity of compounds that are substrates of hQR2, and whose mechanism is inhibited by this compound. researchgate.net
Therapeutic Potential and Disease Models in Nmdpef Research
NMDPEF as a Pharmacological Antidote
The lack of effective antidotes for certain toxic exposures underscores the importance of identifying compounds that can counteract their deleterious effects. Research has explored the potential of this compound in this regard, specifically against poisoning induced by the herbicide paraquat (B189505).
Efficacy Against Paraquat Poisoning
Paraquat (PQ) poisoning is often fatal, with poorly understood underlying mechanisms and a lack of effective antidotes. Studies have investigated the effects of this compound, a melatonin-related NQO2 inhibitor, on PQ toxicity in both in vitro and in vivo models. This compound demonstrated potent antagonism against non-apoptotic PQ-induced cell death and reactive oxygen species (ROS) generation in various cell lines, including primary pneumocytes and astroglial U373 cells. nih.govnih.gov This effect correlated with the inhibition of cellular NQO2 activity. nih.govnih.gov
In contrast to this compound, the cytoprotective effects of melatonin (B1676174) and apocynin against PQ toxicity were observed to be limited and transient. nih.govnih.gov Silencing of NQO2 was found to attenuate PQ-induced cell death and reduce the efficacy of this compound, suggesting a key role for NQO2 in the regulation of oxidative stress in this context. nih.govnih.gov
Significantly, this compound has shown a potent antidote effect in in vivo animal toxicity studies. nih.govnih.gov In systemic toxicity studies in Wistar rats, this compound potently antagonized PQ-induced systemic toxicity and animal mortality. nih.govnih.gov Furthermore, microinfusion of this compound into the substantia nigra prevented severe behavioral and electrocortical effects of PQ, which correlated with the inhibition of malondialdehyde accumulation in cells and tissues. nih.govnih.gov These findings suggest a crucial role for QR2 in regulating oxidative stress in PQ toxicity and highlight this compound's potential as a protective agent. nih.govnih.gov
Potential Therapeutic Agent for Neurodegenerative Conditions
Oxidative stress and impaired cellular clearance mechanisms, such as autophagy, are significant contributors to the pathogenesis of neurodegenerative diseases, including Parkinson's disease (PD). mdpi.commdpi.comnih.gov Research suggests this compound's potential as a therapeutic agent in these conditions, primarily through its interaction with NQO2.
NQO2/QR2 as a Novel Therapeutic Target in Parkinson's Disease
NQO2, also known as QR2, is a flavoprotein ubiquitously expressed in the brain and other tissues. news-medical.netcnr.it While structurally related to NQO1, NQO2 has distinct features, including different co-substrates and tissue distribution. oup.com Emerging evidence over the past two decades has pointed to NQO2 as a possible target in PD. news-medical.net Studies indicate that chronic oxidative stress induced by parkinsonian toxins like paraquat (PQ) can be inhibited by specific NQO2 inhibitors such as S29434/NMDPEF in vivo and in vitro. news-medical.net Higher NQO2 expression has been reported in PD patients compared to healthy individuals. news-medical.net This suggests that drugs targeting NQO2 may offer therapeutic benefits in PD by stimulating autophagy and protecting against toxicity mediated by oxidative stress and autophagy impairment. news-medical.net
NQO2's role in the generation of free radicals, particularly in the presence of certain xenobiotics, suggests it can act as a "toxifying" enzyme. cnr.itoup.commdpi.com This peculiar role has been observed in astrocytes treated with neurotoxins such as paraquat and 6-hydroxydopamine (6OHDA). cnr.it The ability of NQO2 to increase free radical production under conditions of enhanced generation of quinone derivatives of catecholamines is considered a component of neurodegenerative disease pathogenesis. mdpi.com Therefore, reducing NQO2 activity is hypothesized to achieve a therapeutic effect in these conditions. mdpi.com
Implications for Modulating Oxidative Stress in Neurological Disorders
Oxidative stress is a critical factor in the pathophysiology of numerous neurodegenerative disorders. mdpi.commdpi.comnih.govaccscience.com It arises from an imbalance between pro-oxidant species and antioxidant systems, leading to elevated levels of reactive oxygen and nitrogen species. mdpi.comnih.gov The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption, lipid-rich composition, and relatively limited antioxidant defenses. nih.gov
This compound, as a potent and selective inhibitor of NQO2, has shown the ability to inhibit QR2-mediated ROS production. medchemexpress.comnih.gov Studies have demonstrated that this compound can reduce oxidative stress induced by neurotoxins like paraquat and 6OHDA in astrocytes. news-medical.netunicz.itnih.gov This reduction in oxidative stress is associated with the protective effects observed in these models. news-medical.netunicz.itnih.gov The inhibition of NQO2 by this compound can abrogate the inhibitory effect of PQ and 6OHDA on autophagic flux and restore it. unicz.itnih.govtandfonline.com This suggests that this compound's modulation of oxidative stress, mediated through NQO2 inhibition, plays a crucial role in its potential therapeutic effects in neurological disorders.
Neuroprotective Strategies Beyond Direct Antioxidant Activity
While oxidative stress is a major contributor to neurodegeneration, neuroprotective strategies extend beyond simple antioxidant activity. This compound's mechanism of action involves the specific inhibition of NQO2, an enzyme implicated in both detoxifying and potentially "toxifying" processes depending on the context and substrate. cnr.itmdpi.com
The neuroprotective effect of NQO2 inhibitors like this compound appears to be linked to their ability to prevent ROS production and cell death induced by toxins such as paraquat. nih.gov This protective effect has also been observed against the active metabolite of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), MPP+. nih.gov The ability of NQO2 inhibitors to confer neuroprotection is consistent with observations in NQO2-deficient mice, which showed improved learning abilities. mdpi.comnih.gov
Furthermore, this compound's influence on autophagy, as discussed in the following section, represents a neuroprotective strategy that goes beyond directly scavenging free radicals. By modulating NQO2 activity, this compound can impact cellular processes critical for clearing damaged organelles and protein aggregates, which are hallmarks of neurodegenerative diseases. news-medical.netunicz.itnih.gov
Modulation of Disease Progression through Autophagy Induction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. news-medical.netmedchemexpress.com Dysregulation of autophagy is implicated in the pathogenesis of various diseases, including neurodegenerative disorders. news-medical.netunicz.itmedchemexpress.com
Research has shown that this compound is a potent inducer of autophagy. medchemexpress.commdpi.com This effect has been observed in astrocytes and hepatocytes and has been shown to be NQO2-dependent. mdpi.com this compound dose-dependently and time-dependently induces autophagy, as indicated by an increase in LC3 lipidation and BECN1 levels. nih.gov This induction is not due to an inhibition of autophagic flux but rather a stimulation. nih.gov
Interestingly, while oxidative stress can stimulate autophagy in some systems, chronic oxidative stress induced by parkinsonian toxins like paraquat and 6OHDA has been shown to impair or dysregulate autophagy in astrocytes and neurons. news-medical.netunicz.itnih.govtandfonline.com This impairment is characterized by decreased levels of LC3-II and LC3-positive vesicles and an increase in SQSTM1/p62 aggregates. unicz.itnih.govtandfonline.com
Crucially, the reduction of oxidative stress by this compound, a specific NQO2 inhibitor, but not by a general antioxidant like N-acetylcysteine, was found to abrogate the inhibitory effect of PQ and 6OHDA and restore autophagic flux. unicz.itnih.govtandfonline.com This highlights the specific role of NQO2 in the negative regulation of autophagy under these conditions. Activation of NQO2 by PQ or menadione (B1676200), and genetic manipulation of NQO2 expression, further confirmed the enzyme's role in the inhibitory action of PQ on autophagy. unicz.itnih.govtandfonline.com
The ability of this compound to restore autophagic flux in the presence of neurotoxins suggests a mechanism by which it could modulate disease progression in neurodegenerative conditions where autophagy is impaired. By inhibiting NQO2, this compound appears to release pro-autophagic signals, potentially aiding in the clearance of toxic protein aggregates and damaged organelles, thereby contributing to neuroprotection. unicz.itnih.govtandfonline.commdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (S29434, N-[2-(2-methoxy-6H-dipyrido{2,3-a:3,2-e}pyrrolizin-11-yl)ethyl]-2-furamide) | 53349848 |
| Paraquat | 4604 |
| 6-hydroxydopamine (6OHDA) | 10070 |
| Melatonin | 896 |
| Apocynin | 2214 |
| Menadione (Vitamin K3) | 4608 |
| N-acetylcysteine | 1207 |
| Chloroquine (B1663885) (CQ) | 2759 |
| MPTP | 4266 |
| MPP+ | 3000484 |
| BECN1 (Beclin 1) | 11520860 |
| LC3 (MAP1LC3A, MAP1LC3B) | 84559, 81631 |
| SQSTM1 (p62) | 10230 |
| NQO2 (QR2) | 4827 |
Data Tables
While specific quantitative data tables with numerical values were not consistently available across the search results in a format suitable for direct extraction and presentation, the findings can be summarized qualitatively in tables based on the described effects.
Table 1: Effect of this compound on Paraquat (PQ)-Induced Toxicity
| Parameter Measured | PQ Treatment | PQ + this compound Treatment | Effect of this compound | Source |
| Cell Death (in vitro) | Increased | Decreased | Antagonized | nih.govnih.gov |
| ROS Generation (in vitro) | Increased | Decreased | Inhibited | nih.govnih.gov |
| Cellular NQO2 Activity | - | Inhibited | Inhibited | nih.govnih.gov |
| Systemic Toxicity (in vivo) | Increased | Decreased | Antagonized | nih.govnih.gov |
| Animal Mortality (in vivo) | Increased | Decreased | Antagonized | nih.govnih.gov |
| Malondialdehyde Accumulation (SN) | Increased | Decreased | Inhibited | nih.govnih.gov |
Table 2: Effect of this compound on Autophagy in Astrocyte Models of Neurotoxicity
| Treatment Condition | Autophagic Flux | LC3-II Levels | SQSTM1/p62 Aggregates | Source |
| Control | Basal | Basal | Basal | unicz.itnih.govtandfonline.com |
| PQ or 6OHDA | Impaired/Reduced | Decreased | Increased | unicz.itnih.govtandfonline.com |
| This compound alone | Induced | Increased | - | medchemexpress.comnih.govmdpi.com |
| PQ or 6OHDA + this compound | Restored | Restored | Decreased | unicz.itnih.govtandfonline.com |
| PQ or 6OHDA + N-acetylcysteine | Impaired/Reduced | Decreased | Increased | unicz.itnih.govtandfonline.com |
These tables summarize the key findings regarding this compound's effects based on the provided search results.
Therapeutic Strategies Involving Autophagy Enhancement
This compound has demonstrated the capacity to enhance or restore autophagy, a critical cellular degradation and recycling pathway. This effect appears to be intrinsically linked to its inhibitory action on NQO2. Studies have shown that this compound can counteract the inhibitory effects on autophagy induced by oxidative stress, particularly in astrocytes exposed to parkinsonian toxins such as paraquat (PQ) and 6-hydroxydopamine (6OHDA). aginganddisease.orgunicz.ittandfonline.comnih.govtandfonline.comnews-medical.net
Oxidative stress is known to play a significant role in the pathogenesis of neurodegenerative disorders like Parkinson's disease, where autophagy is often found to be defective. unicz.itnews-medical.net Research indicates that prolonged oxidative stress in astrocytes can inhibit basal autophagy, impairing autophagosome formation and autophagic flux despite the activation of pro-autophagic signals. tandfonline.comtandfonline.com this compound, as a specific NQO2 inhibitor, has been shown to abrogate this inhibitory effect induced by PQ and 6OHDA, thereby restoring autophagic flux. unicz.ittandfonline.comnih.govnews-medical.net This restoration of autophagy by this compound in astrocytes has been associated with a protective effect against toxin-induced cell death. nih.gov
The mechanism by which NQO2 inhibition by this compound enhances autophagy under oxidative stress involves the modulation of cellular pathways. Studies suggest that this compound's ability to reduce oxidative stress, specifically that mediated by NQO2, is key to restoring autophagic function. nih.gov Furthermore, this compound has been observed to enhance NFE2L2/NRF2 activity in a SQSTM1-independent manner when co-administered with PQ, suggesting a role in activating antioxidant defense pathways that contribute to the restoration of autophagy. tandfonline.comnih.gov
Beyond neurodegenerative models, this compound has also been shown to induce autophagy in other cell types, such as hepatocytes, in an NQO2-dependent manner. mdpi.com This suggests that targeting NQO2 with compounds like this compound could be a broader strategy for therapeutic interventions in diseases where impaired autophagy is a contributing factor.
The following table summarizes some key findings regarding this compound's effect on autophagy:
| Cell Type / Model | Inducing Agent (Oxidative Stress) | Observed Effect of Oxidative Stress on Autophagy | Effect of this compound Treatment | Key Mechanism Implicated | Source |
| Astrocytoma cells (U373) | Paraquat (PQ), 6-OHDA, H₂O₂ | Decreased basal autophagy, impaired flux | Restored autophagic flux, increased LC3-II levels, enhanced NFE2L2 activity | NQO2 inhibition | unicz.ittandfonline.comnih.govtandfonline.comnews-medical.net |
| Primary Astrocytes | Paraquat (PQ) | Decreased basal autophagy, impaired flux | Restored autophagic flux, increased LC3-II levels | NQO2 inhibition | tandfonline.comnih.gov |
| Hepatocytes | Not explicitly stated in snippets | Not explicitly stated in snippets | Induced autophagy | NQO2 inhibition | mdpi.com |
Pharmacological and Molecular Methodologies in Nmdpef Research
In Vitro Experimental Models
In vitro experimental models are fundamental in dissecting the cellular and molecular impacts of NMDPEF. These systems allow for controlled investigations into the compound's effects on specific cell types and pathways.
Cell Line Studies (e.g., HepG2, U373 Astroglial Cells, HT-22, Primary Pneumocytes)
Established cell lines provide reproducible and scalable systems for studying the biological activities of this compound.
HepG2 Cells: The human liver cancer cell line, HepG2, has been instrumental in demonstrating the pro-autophagic effects of this compound. Research has shown that treatment with this compound (referred to as S29434) at concentrations between 5-10 μM for 24 hours induces autophagy in these cells. medchemexpress.com This was confirmed by observing a dose-dependent increase in the autophagy marker LC3-II. medchemexpress.com HepG2 cells are a common model for studying liver metabolism and toxicity, making them relevant for understanding the hepatic effects of QR2 inhibition. nih.gov
U373 Astroglial Cells: The U373 human astrocytoma cell line is used as a model for astrocytes to study neuroinflammation and neuroprotection. In studies investigating the role of QR2 in Parkinson's disease models, U373 cells have been used to explore the effects of the neurotoxin 6-hydroxydopamine (6OHDA). Research indicates that QR2 activity is present in these cells and that its inhibition, including by compounds like S29434 (this compound), can influence autophagy and cell survival pathways in response to neurotoxic insults. nih.gov For instance, while 6OHDA exposure tended to downregulate autophagy in U373 cells, the interplay with QR2 inhibition is a key area of investigation. nih.gov
HT-22 Cells: The HT-22 mouse hippocampal neuronal cell line is a widely used model for studying oxidative stress-induced neuronal cell death, as it lacks ionotropic glutamate receptors. mdpi.com Studies on QR2 in HT-22 cells have shown that the enzyme is expressed and active, making this cell line suitable for investigating the neuroprotective potential of QR2 inhibitors. mdpi.com Research using related QR2 inhibitors has demonstrated protection against oxidative damage, suggesting a role for this compound in mitigating neuronal injury. mdpi.com
Primary Pneumocytes: While specific studies on this compound in primary pneumocytes are not extensively documented, these cells, which are the main functional units of the lung alveoli, serve as a critical in vitro model for respiratory research. Methodologies applied to these cells would typically involve isolating them from lung tissue and culturing them to study cellular responses to compounds, including potential effects on oxidative stress and inflammation, which are relevant to the mechanism of this compound.
Primary Cell Culture Systems (e.g., Primary Astrocytes, Mouse Oocytes)
Primary cells, isolated directly from tissues, offer a model that more closely represents the physiological state of cells in vivo.
Primary Astrocytes: These cells are cultured from the central nervous system tissue of neonatal rodents and are used to study the complex functions of astrocytes in both healthy and diseased states. mdpi.commdpi.com Given that QR2 is expressed in the brain, primary astrocytes are a valuable tool for investigating how this compound might modulate astrocyte-mediated neuroinflammation and neuroprotection. nih.govmdpi.com Studies in these cells often involve stimulating them with inflammatory agents to induce a reactive state and then assessing the impact of compounds on gene expression and cell function. nih.gov
Mouse Oocytes: Recent research has highlighted a role for QR2 in oocyte maturation and embryo development. Studies have shown that QR2 is expressed in mouse oocytes and that its inhibition by S29434 (this compound) can counteract the negative effects of oxidative stress. researchgate.net When oocytes were exposed to a ROS stimulator, they exhibited maturation arrest and spindle abnormalities; however, co-treatment with the this compound inhibitor rescued these defects, restored meiotic progression, and improved subsequent embryo development potential. researchgate.net
Cellular Assays for ROS Measurement (e.g., Flow Cytometry with Fluorescent Probes)
A key function of this compound is the inhibition of QR2-mediated ROS production. medchemexpress.com Cellular assays using fluorescent probes are commonly employed to quantify intracellular ROS levels. A widely used method involves the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). This cell-permeable compound is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The resulting fluorescence intensity, which is proportional to the level of intracellular ROS, can be measured using techniques like flow cytometry or fluorescence microscopy. Flow cytometry allows for the rapid analysis of a large population of individual cells, providing quantitative data on the shift in fluorescence intensity following treatment with this compound.
Autophagy Assessment Techniques (e.g., Western Blot for LC3-II, Immunofluorescence for Autophagic Vacuoles)
This compound has been identified as an inducer of autophagy. medchemexpress.com Several well-established techniques are used to monitor this cellular process.
Western Blot for LC3-II: Autophagy involves the conversion of the cytosolic form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). This conversion is a hallmark of autophagy induction. Western blotting can be used to detect both forms, and an increase in the ratio of LC3-II to LC3-I or to a loading control like β-actin is indicative of enhanced autophagosome formation. Studies on this compound in HepG2 cells have utilized this method to show a dose-dependent increase in LC3-II levels. medchemexpress.com
Immunofluorescence for Autophagic Vacuoles: This microscopic technique allows for the visualization of autophagy within cells. It relies on antibodies to detect endogenous LC3. In non-autophagic cells, LC3 is distributed diffusely in the cytoplasm. Upon autophagy induction, LC3 translocates to the autophagosome membrane, appearing as distinct puncta or dots within the cell. The number of these puncta per cell can be quantified to assess the level of autophagy. This method provides spatial information and complements the quantitative data from Western blotting.
Cell Viability and Cell Death Assays (e.g., Trypan Blue Exclusion, Flow Cytometry)
Assessing the effects of this compound on cell survival is crucial. Various assays are used to distinguish between viable, apoptotic, and necrotic cells.
Trypan Blue Exclusion: This is a simple, dye-based method for assessing cell membrane integrity. Live cells with intact membranes exclude the trypan blue dye, whereas dead cells with compromised membranes take up the dye and appear blue under a light microscope. nih.govnih.govaatbio.comsemanticscholar.orgthermofisher.com This allows for the calculation of the percentage of viable cells in a population. thermofisher.com
Flow Cytometry: For a more detailed analysis of cell death, flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common approach. nih.govbosterbio.comthermofisher.comnih.gov Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. nih.govthermofisher.com PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost. thermofisher.com By analyzing cells stained with both fluorescently-labeled Annexin V and PI, one can distinguish between different cell populations:
Viable cells: Annexin V-negative and PI-negative
Early apoptotic cells: Annexin V-positive and PI-negative
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Enzyme Activity Assays (e.g., Fluorimetry of N-benzyldihydronicotinamide oxidation)
Since this compound is an inhibitor of QR2, enzyme activity assays are essential to determine its potency and mechanism of inhibition. The activity of QR2 is typically measured by monitoring the oxidation of its specific electron donors, such as N-benzyldihydronicotinamide (BNAH) or N-ribosyldihydronicotinamide (NRH), in the presence of an electron acceptor substrate like menadione (B1676200). nih.govreactionbiology.com The reaction involves the reduction of the quinone substrate, which is coupled to the oxidation of BNAH. reactionbiology.com The rate of BNAH oxidation can be followed by measuring the decrease in its fluorescence or absorbance over time. reactionbiology.comnih.gov By performing this assay in the presence of varying concentrations of this compound, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined, providing a quantitative measure of its inhibitory potency. medchemexpress.com
Table 1: Summary of In Vitro Research Findings for this compound (S29434)
| Cell Model | Methodology | Finding | Reference |
| HepG2 | Western Blot | Dose-dependently increases LC3-II, a marker of autophagy. | medchemexpress.com |
| HepG2 | Cell Culture | Induces autophagy at 5-10 μM concentrations. | medchemexpress.com |
| U373 Astroglial Cells | Cell Culture / Enzyme Assay | Used as a model to study QR2 activity and its inhibition by S29434 in the context of neurotoxin-induced stress. | nih.gov |
| Mouse Oocytes | Live Cell Imaging / Maturation Assay | S29434 treatment counteracts ROS-induced meiotic arrest and restores spindle configuration. | researchgate.net |
| Mouse Oocytes | Embryo Culture | S29434 treatment improves the developmental potential of ROS-stressed oocytes. | researchgate.net |
In Vivo Experimental Models
In vivo experimental models are crucial for understanding the systemic effects, toxicity, and therapeutic potential of the compound this compound. These models, primarily involving rodents, allow for the investigation of complex physiological and pathological processes that cannot be replicated in vitro.
Rodent Models of Toxicity (e.g., Wistar Rats for Systemic Toxicity)
The assessment of systemic toxicity is a fundamental step in the preclinical evaluation of any new chemical entity. Rodent models, particularly strains like Wistar or Sprague Dawley rats, are frequently employed for these studies due to their physiological similarities to humans and the extensive historical data available. researchgate.netmdpi.com While specific systemic toxicity studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the established methodologies for such assessments would be applied.
Table 1: Standard Parameters in a Rodent Systemic Toxicity Study
| Category | Parameters Monitored | Purpose |
|---|---|---|
| Clinical Observations | Mortality, morbidity, changes in skin, fur, eyes, and behavior | To identify overt signs of toxicity |
| Body Weight | Regular measurement of body weight | To assess general health and development |
| Hematology | Red blood cell count, white blood cell count, platelet count, hemoglobin | To evaluate effects on blood components and immune system |
| Clinical Biochemistry | Levels of liver enzymes (e.g., ALT, AST), kidney function markers (e.g., BUN, creatinine) | To assess organ-specific function and damage |
| Histopathology | Microscopic examination of tissues from major organs (liver, kidney, spleen, brain, etc.) | To identify cellular changes and tissue damage |
Models of Neurodegeneration (e.g., Substantia Nigra Microinfusion)
This compound, as a selective inhibitor of NQO2 (also known as QR2), has been investigated in models of neurodegeneration where the enzyme's activity is implicated. nih.gov A key model involves the direct infusion of neurotoxins into specific brain regions to replicate features of neurodegenerative diseases like Parkinson's disease (PD). nih.govmdpi.com
In one such experimental model, the neurotoxin paraquat (B189505) (PQ) was infused into the substantia nigra of rats to induce PD-like seizures and oxidative stress. nih.govmdpi.com The substantia nigra is a critical brain area affected in PD, with its dopaminergic neurons being particularly vulnerable. nih.govjci.org The specific inhibition of NQO2 by this compound was shown to block the toxicity induced by paraquat in this model. nih.govmdpi.com This protective effect was linked to a significant reduction in oxidative stress, suggesting a pro-oxidative role for NQO2 in the context of certain neurotoxins. nih.govmdpi.com
Table 2: this compound in a Rat Model of Paraquat-Induced Neurotoxicity
| Model Component | Description | Key Finding with this compound |
|---|---|---|
| Animal Model | Rats | - |
| Neurotoxin | Paraquat (PQ) | - |
| Administration Route | Microinfusion into the substantia nigra | - |
| Pathological Feature | PD-like seizures and oxidative stress | This compound blocked PQ-induced toxicity |
| Mechanism of Protection | Inhibition of NQO2 activity | Associated with a potent reduction of oxidative stress in the brain nih.govmdpi.com |
Behavioral Assays for Cognitive Assessment
The role of NQO2 in cognitive function has been explored using behavioral assays in rodents, with this compound serving as a key pharmacological tool. Research suggests that higher expression and activity of NQO2 may contribute to memory impairment. nih.gov
Studies using this compound have demonstrated that the inhibition of NQO2 can positively affect memory. medchemexpress.com One of the standard behavioral paradigms used for this purpose is the object recognition test. This assay assesses an animal's ability to recognize a novel object in a familiar environment, a task that relies on learning and memory. The test is based on the natural tendency of rodents to spend more time exploring a novel object than a familiar one. Improved performance, indicated by more time spent with the novel object, suggests enhanced cognitive function.
Table 3: Common Behavioral Assays for Cognitive Assessment in Rodents
| Behavioral Assay | Cognitive Domain Assessed | Relevance to this compound/NQO2 Research |
|---|---|---|
| Object Recognition Test | Learning, recognition memory | Used to demonstrate memory improvement following NQO2 inhibition by this compound medchemexpress.com |
| Morris Water Maze | Spatial learning and memory | A standard test for assessing cognitive enhancement or deficits nih.govmdpi.com |
| Y-Maze | Spatial working memory | Measures spontaneous alternation as an indicator of short-term memory mdpi.com |
| Attentional Set-Shifting Test | Cognitive flexibility, executive function | Assesses the ability to adapt to changing rules, a higher-order cognitive process nih.gov |
Genetic Manipulation Techniques
Genetic manipulation techniques are pivotal for elucidating the specific role of a target protein in cellular processes. In the context of this compound, which targets NQO2, these methods involve either reducing the expression of the NQO2 gene (gene silencing) or increasing it (gene overexpression) to study the subsequent functional consequences.
Gene Silencing Approaches (e.g., shRNA, siRNA for NQO2/QR2)
Gene silencing using RNA interference (RNAi) is a powerful tool to investigate the loss-of-function effects of a specific gene. This can be achieved using short interfering RNA (siRNA) for transient knockdown or short hairpin RNA (shRNA) for more stable, long-term silencing. scbt.com
In research related to NQO2, siRNA has been used to unravel the enzyme's role in cellular pathways. For example, in human neuroblastoma SH-SY5Y cells, transfection with NQO2-specific siRNA was performed to study its involvement in fluoride-induced toxicity. nih.gov The results showed that silencing the NQO2 gene significantly lowered the levels of both NQO2 mRNA and protein. nih.gov This genetic knockdown successfully attenuated the increase in NQO2 and p62 (an autophagy-related protein) levels that were induced by fluoride exposure, thereby clarifying the role of NQO2 in this specific stress response pathway. nih.gov
Table 4: Example of NQO2 Gene Silencing in SH-SY5Y Cells
| Parameter | Description |
|---|---|
| Cell Line | Human Neuroblastoma (SH-SY5Y) |
| Silencing Tool | siRNA (specifically NQO2-RNAi-96979) |
| Cellular Stressor | Fluoride |
| Observation | Fluoride exposure increased NQO2 and p62 protein levels |
| Outcome of NQO2 Silencing | Attenuated the fluoride-induced increase in NQO2 and p62 proteins nih.gov |
Gene Overexpression Studies (e.g., NQO2/QR2 Overexpression in Cell Lines)
Conversely, gene overexpression studies are used to examine the effects of elevated protein levels. Various cell lines have been genetically modified to overexpress NQO2, providing insight into its toxifying potential under certain conditions.
For instance, the overexpression of NQO2 in Chinese hamster ovary (CHO) cells, human leukemic cells (K562), and neuroblastoma (SH-SY5Y) cells has been shown to exacerbate the toxicity of certain quinones. nih.govfrontiersin.org In these engineered cell lines, exposure to dopamine-related quinones led to an increased production of reactive oxygen species (ROS) compared to control cells. nih.govnih.gov These findings support the hypothesis that, depending on the cellular context and substrate, NQO2 can have a pro-oxidative, toxifying function. nih.govfrontiersin.org In ovarian cancer cell lines, overexpressing NQO2 was found to promote a more aggressive growth pattern. manchester.ac.uk
Table 5: Effects of NQO2 Overexpression in Various Cell Lines
| Cell Line | Substrate/Condition | Observed Effect of NQO2 Overexpression |
|---|---|---|
| Chinese Hamster Ovary (CHO) | Exogenous ortho-catechol-quinones | Increased production of Reactive Oxygen Species (ROS) nih.gov |
| Human Neuroblastoma (SH-SY5Y) | Exogenous dopamine (B1211576) / Menadione | Elevated production of ROS nih.govnih.govfrontiersin.org |
| Human Leukemic (K562) | Ortho-catechol-quinones | Increased production of ROS nih.gov |
| Ovarian Cancer (TOV-112D) | Standard culture | More aggressive growth pattern and higher colony formation capacity manchester.ac.uk |
Knockdown Studies in Oocytes (e.g., Nqo2 morpholino)
To understand the specific role of NQO2 in cellular processes and the effects of its inhibition by compounds like this compound, researchers have utilized gene knockdown techniques. A notable example is the use of Nqo2 morpholino oligonucleotides in mouse oocytes. This antisense technology allows for the targeted reduction of Nqo2 protein expression, effectively creating a model to study the consequences of NQO2 deficiency.
In these studies, oocytes are microinjected with the Nqo2 morpholino, which binds to the Nqo2 messenger RNA (mRNA) and blocks its translation into protein. The effects of this knockdown are then observed, particularly in the context of cellular stressors. For instance, research has shown that in oocytes treated with a reactive oxygen species (ROS) stimulator, the knockdown of Nqo2 leads to a suppression of ROS, malondialdehyde (MDA), and the autophagy-related protein Beclin1. nih.govmedchemexpress.com Conversely, an increase in the antioxidant glutathione (B108866) (GSH) is observed. nih.govmedchemexpress.com These findings are crucial as they parallel the effects seen with the application of the NQO2 inhibitor S29434 (this compound), thereby validating that the observed effects of this compound are indeed mediated through its inhibition of NQO2. nih.govmedchemexpress.com
| Parameter | Effect of Nqo2 Morpholino Knockdown in ROS-Stimulated Oocytes |
| Reactive Oxygen Species (ROS) | Suppressed nih.govmedchemexpress.com |
| Malondialdehyde (MDA) | Suppressed nih.govmedchemexpress.com |
| Beclin1 | Suppressed nih.govmedchemexpress.com |
| Glutathione (GSH) | Increased nih.govmedchemexpress.com |
Advanced Analytical Methodologies for Compound Studies
The accurate and precise measurement of this compound in various biological matrices is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. A suite of advanced analytical techniques is employed for this purpose.
Chromatographic Techniques (e.g., LC-MS/MS, GC-MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the quantitative analysis of small molecules like this compound in biological samples. This technique offers high sensitivity and selectivity, allowing for the detection of the compound at very low concentrations. The methodology involves separating the compound from other matrix components using liquid chromatography, followed by its ionization and detection by a mass spectrometer. While specific validated LC-MS/MS methods for this compound are not extensively detailed in publicly available literature, the general principles of bioanalytical method development for small molecules would apply. This includes optimizing chromatographic conditions to achieve good peak shape and separation, as well as fine-tuning mass spectrometry parameters for sensitive and specific detection.
Gas chromatography-mass spectrometry (GC-MS) is another powerful chromatographic technique. However, its application to this compound, an N-aryl amide derivative, would likely require a derivatization step to increase its volatility and thermal stability, making it amenable to GC analysis.
Spectrophotometric and Spectrofluorimetric Assays
Spectrophotometric and spectrofluorimetric assays are valuable for in vitro studies of NQO2 inhibition by this compound. These methods are often used to determine the potency of inhibitors by measuring changes in absorbance or fluorescence that are linked to enzyme activity.
For NQO2, spectrophotometric assays can monitor the reduction of a substrate, where the product has a distinct absorbance maximum. The inhibition of this reaction by this compound can be quantified by measuring the decrease in the rate of product formation. Similarly, fluorescence-based assays can be employed, where the enzymatic reaction leads to the production of a fluorescent product. The inhibitory effect of this compound would be measured as a decrease in the fluorescence signal. These assays are crucial for determining key parameters such as the half-maximal inhibitory concentration (IC50) of this compound.
Sample Preparation and Extraction Methods
Effective sample preparation is a critical prerequisite for reliable analytical measurements, particularly in complex biological matrices such as plasma or tissue homogenates. The goal is to isolate this compound from interfering substances and concentrate it for analysis.
Common techniques that would be applicable for this compound, a quinoline derivative, include:
Protein Precipitation: This simple and rapid method uses organic solvents to precipitate proteins from plasma or serum samples, leaving the small molecule inhibitor in the supernatant for analysis.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases. An appropriate organic solvent would be chosen to selectively extract this compound from the aqueous biological sample.
Solid-Phase Extraction (SPE): SPE provides a more selective and efficient cleanup than LLE. A solid sorbent is used to retain either the compound of interest or the interfering matrix components, allowing for their separation.
The choice of extraction method depends on the physicochemical properties of this compound, the nature of the biological matrix, and the sensitivity requirements of the analytical method.
Computational Approaches
In silico methods play a significant role in understanding the molecular basis of this compound's interaction with its target enzyme, NQO2.
Molecular Docking Simulations for NQO2/QR2 Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are used to model its interaction with the active site of NQO2 (also known as QR2).
These simulations are greatly informed by the availability of the X-ray crystal structure of human NQO2 (hQR2) in a complex with S29434 (this compound). nih.gov This structural information provides a precise map of the binding pocket and the key amino acid residues involved in the interaction. Docking studies can then be used to rationalize the high binding affinity of this compound and to understand the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the inhibitor within the active site. This computational approach is invaluable for structure-activity relationship (SAR) studies and for the design of new, even more potent NQO2 inhibitors.
Prediction of Drug-Target Interactions
The identification of interactions between drug candidates and their biological targets is a cornerstone of modern pharmacology. Computational methodologies are increasingly employed to predict these interactions, offering a rapid and cost-effective alternative to traditional high-throughput screening. These in silico approaches are broadly categorized into ligand-based, target-based, and systems-level network-based methods.
Ligand-based methods leverage the principle that structurally similar molecules often exhibit similar biological activities. These approaches utilize the known ligands of a target to build a predictive model. For a compound like this compound, if its primary target were unknown, its structural similarity to other known inhibitors of specific enzymes could be used to infer potential targets.
Target-based methods, conversely, rely on the three-dimensional structure of the biological target. Techniques like molecular docking simulate the binding of a potential drug molecule into the active site of a protein. The binding affinity is then estimated using a scoring function, which helps in prioritizing candidates.
Systems-level approaches, such as network pharmacology, construct and analyze complex networks of drug-target-disease relationships. These methods can help in identifying not only the primary targets of a compound but also potential off-target interactions, which are crucial for understanding the full pharmacological profile and potential side effects of a drug. While this compound is known as a potent inhibitor of Quinone Reductase 2 (QR2), predictive models could still be valuable for identifying potential off-target effects. For instance, a weighted nearest neighbor profile could be employed to predict interactions for new compounds based on existing drug-target interaction data.
Interactive Table: Computational Approaches for Drug-Target Interaction Prediction
| Methodology | Principle | Application for a compound like this compound |
| Ligand-Based | Similar molecules have similar biological activities. | Predicting potential targets by comparing its structure to known enzyme inhibitors. |
| Target-Based (e.g., Molecular Docking) | Simulating the binding of a ligand to the 3D structure of a protein target. | Predicting the binding affinity and mode of this compound to QR2 and other potential off-targets. |
| Network Pharmacology | Analyzing complex networks of drug-target-disease interactions. | Identifying potential off-target interactions and understanding the broader biological context of this compound's activity. |
Structural Modeling of Ligand-Enzyme Complexes
Understanding the precise three-dimensional arrangement of a ligand within the active site of its target enzyme is fundamental for rational drug design and optimization. For the compound this compound, its interaction with its primary target, Quinone Reductase 2 (QR2), has been elucidated through X-ray crystallography, providing a detailed structural model of the ligand-enzyme complex.
The co-crystallization of this compound (also referred to as S29434) with human QR2 (hQR2) has revealed the specific binding mode and the key molecular interactions that contribute to its potent and selective inhibition. These structural studies are crucial for explaining the high affinity of this compound for QR2.
Research has shown that this compound is a potent, competitive, and selective inhibitor of QR2, with IC50 values in the low nanomolar range. The determination of the X-ray structure of hQR2 in complex with this compound allows for a detailed structural evaluation of its binding mode in relation to its inhibitory potency.
The following table summarizes the inhibitory activity of this compound against human QR2 at different organizational levels.
Interactive Table: Inhibitory Activity of this compound against Human QR2
| Organizational Level | IC50 (nM) |
| Recombinant hQR2 | 5 |
| Cell Lysates | 10 |
| Intact Cells | 16 |
Data sourced from biochemical and cellular characterization studies.
The structural model derived from these crystallographic studies provides a basis for understanding the structure-activity relationships of this compound and its analogs. This knowledge can guide the design of new QR2 inhibitors with improved pharmacological properties. Furthermore, the detailed understanding of the this compound-QR2 complex can aid in the interpretation of data from pharmacological and molecular studies, providing a more complete picture of its mechanism of action.
Structure Activity Relationships Sar and Compound Design for Nqo2/qr2 Inhibitors
Identification of Key Structural Moieties for NQO2/QR2 Inhibitory Activity
The inhibitory activity of compounds against NQO2 is largely dictated by specific structural features that facilitate interaction with the enzyme's active site. A planar structure is highly advantageous, as it allows for π-π stacking interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the NQO2 active site. semanticscholar.org The majority of potent NQO2 inhibitors contain at least two or three fused aromatic rings to achieve this planarity. semanticscholar.org
For the class of indolequinone inhibitors, the core indolequinone pharmacophore is central to their mechanism-based inhibition. nih.gov Modifications at the C-5 position of this core structure have been shown to be critical for selectivity. Specifically, the addition of an amino-alkyl-amino side chain at the 5-position can convert a selective NQO1 inhibitor into a selective NQO2 inhibitor. researchgate.net Hydrogen bonding of the terminal amine in this side chain is crucial for the correct orientation of the inhibitor within the NQO2 active site. researchgate.net
In the case of 3-arylidene-2-oxindoles, the presence of a double bond in the 3-arylidene moiety is essential for NQO2 inhibition, with 3-alkyl derivatives showing significantly less activity. semanticscholar.org The presence of a hydroxyl group on the arylidene moiety is a common feature among the more active compounds in this class. semanticscholar.org
Comparison of NMDPEF with Other NQO2/QR2 Inhibitors
This compound (S29434) is a potent, competitive, and selective inhibitor of human NQO2, with reported IC50 values in the low nanomolar range (5 to 16 nM). medchemexpress.comnih.gov Its potency and selectivity distinguish it from many other known NQO2 inhibitors.
A variety of natural compounds have been identified as NQO2 inhibitors, though they often exhibit lower potency and selectivity compared to synthetic inhibitors like this compound. Flavonoids such as quercetin (B1663063) are known competitive inhibitors of NQO2. mdpi.com Resveratrol, a well-studied polyphenol, also inhibits NQO2. mdpi.com Melatonin (B1676174), a neurohormone, is another natural inhibitor of NQO2. mdpi.com While these natural compounds are valuable as research tools, their inhibitory concentrations are generally higher than that of this compound.
| Compound | Class | Reported NQO2 IC50 |
|---|---|---|
| This compound (S29434) | Synthetic | 5-16 nM medchemexpress.comnih.gov |
| Quercetin | Flavonoid | ~100-200 nM |
| Resveratrol | Stilbenoid | ~1 µM mdpi.com |
| Melatonin | Indoleamine | ~64 µM |
In the realm of synthetic inhibitors, this compound demonstrates superior potency. M-11, a 2-mercaptobenzimidazole (B194830) derivative, is another synthetic NQO2 inhibitor. mdpi.com While both M-11 and this compound have shown neuroprotective effects by inhibiting NQO2-mediated reactive oxygen species (ROS) production, studies suggest that this compound has a higher affinity for NQO2. mdpi.com The 3-arylidene-2-oxindoles represent another class of synthetic NQO2 inhibitors, with the most active compounds in this series exhibiting IC50 values in the sub-micromolar range (e.g., 0.368 µM), which is still significantly less potent than this compound. semanticscholar.org
| Compound | Class | Reported NQO2 IC50/Ki |
|---|---|---|
| This compound (S29434) | Indenoindole derivative | 5-16 nM (IC50) medchemexpress.comnih.gov |
| M-11 | 2-Mercaptobenzimidazole derivative | 0.39 µM (Ki) nih.gov |
| Most active 3-Arylidene-2-oxindoles | Oxindole (B195798) derivative | 0.368 µM (IC50) semanticscholar.org |
Rational Design Principles for Novel NQO2/QR2 Inhibitors
The rational design of novel NQO2 inhibitors leverages the structural understanding of the enzyme's active site. A key principle is the incorporation of a planar, multi-ring system to facilitate π-π stacking with the FAD cofactor. semanticscholar.org The distinct differences in the active sites of NQO1 and NQO2, despite their structural similarities, allow for the design of selective inhibitors. For instance, the active site of NQO2 is generally more accommodating to larger and more hydrophobic substituents. nih.gov
The development of indolequinone-based inhibitors showcases the principle of targeting specific enzyme-ligand interactions. By modifying the indolequinone core at the C-5 position with specific side chains, selectivity for NQO2 over NQO1 can be dramatically enhanced. nih.gov This approach highlights the importance of identifying and exploiting subtle differences in the active sites of related enzymes to achieve selectivity.
Furthermore, mechanism-based inhibition is a powerful design strategy. Indolequinones have been designed as "suicide substrates" that are reduced by NQO2 in the presence of the cofactor NRH, leading to the generation of a reactive species that irreversibly modifies the enzyme. nih.gov This approach can lead to highly potent and durable inhibition.
Impact of Structural Modifications on Cellular Activity and Selectivity
Structural modifications of NQO2 inhibitors have a profound impact on their cellular activity and selectivity. For indolequinones, small structural changes can dramatically alter their specificity for NQO2 over NQO1. nih.gov The strategic placement of substituents can enhance cell permeability, allowing the inhibitor to reach its intracellular target. This compound, for example, is cell-permeable and effectively inhibits NQO2-mediated ROS production within cells at nanomolar concentrations. nih.gov
In the 3-arylidene-2-oxindole series, modifications to the arylidene moiety and the oxindole core can modulate inhibitory potency. The addition of a 5-acylamino or 5-carbamoylamino group to the oxindole ring, or the methylation of the amide nitrogen, can increase the compound's affinity for NQO2. semanticscholar.org However, it is important to note that there is not always a direct correlation between NQO2 inhibitory activity and cytotoxic effects on cancer cell lines for this class of compounds. semanticscholar.org This suggests that structural modifications can differentially affect various biological activities. The high selectivity of this compound for NQO2 over NQO1 is a key attribute, minimizing off-target effects and making it a valuable tool for studying the specific functions of NQO2. medchemexpress.com
Genetic and Polymorphism Considerations in Nqo2/qr2 Research
NQO2/QR2 Gene Variants and Allelic Polymorphisms
The genetic landscape of the NQO2 gene includes several types of polymorphisms that can influence its function. These variations contribute to the interindividual differences observed in NQO2 activity and its associated physiological and pharmacological effects researchgate.netnih.govmaayanlab.cloud.
Promoter Region Variants (e.g., I and D variants)
Polymorphisms in the promoter region of the NQO2 gene are particularly important as they can affect gene expression levels. The most extensively studied variant is a 29-base pair (bp) insertion (I-29) or deletion (D-29) located in the promoter mdpi.comcancerindex.orgoup.com. This 29-bp insertion sequence creates a recognition site for the transcriptional repressor Sp3, leading to decreased NQO2 gene expression mdpi.comoup.comresearchgate.net. Conversely, the deletion allele (D-29) is associated with higher NQO2 gene expression and enzyme activity oup.comresearchgate.netnih.gov. Studies have also identified a tri-allelic polymorphism in this region, consisting of the I-29, D, and a 16-bp insertion (I-16) allele oup.comoup.comresearchgate.netfrontiersin.org. The D and I-16 promoters generally lead to higher NQO2 expression and activity compared to the I-29 allele oup.comresearchgate.netnih.gov.
Single-Nucleotide Polymorphisms (SNPs)
In addition to insertion/deletion polymorphisms, the NQO2 gene contains numerous SNPs. These are single base pair changes that can occur in various regions of the gene, including exons, introns, and untranslated regions mdpi.comnih.govnih.gov. While many SNPs are found in introns and non-coding regions, a number of SNPs are also located in exons mdpi.comnih.gov. Exonic SNPs have the potential to impact the catalytic activity of the enzyme, independent of expression levels, while other polymorphisms can influence or even prevent the expression of the full-length protein nih.gov. One studied exonic SNP, rs1143684, located at codon 47, results in either a phenylalanine (F47) or leucine (B10760876) (L47) at this position in the NQO2 protein nih.gov. The NQO2-F47 variant is more common in human populations nih.gov.
Functional Implications of NQO2/QR2 Polymorphisms
The genetic polymorphisms in the NQO2 gene have functional consequences that can influence enzyme activity and, subsequently, various physiological and pathological processes maayanlab.cloud.
Altered Enzyme Activity (Hypomorphic vs. Hypermorphic Variants)
Different NQO2 polymorphisms can lead to variations in enzyme activity, resulting in hypomorphic (reduced activity) or hypermorphic (increased activity) variants researchgate.net. For instance, the 29-bp insertion allele (I-29) in the promoter region is considered hypomorphic as it is associated with decreased NQO2 expression and lower enzyme activity mdpi.comresearchgate.net. Conversely, the deletion allele (D) and the I-16 allele are associated with higher expression and activity oup.comresearchgate.netnih.gov. The rs1143684 SNP, leading to the NQO2-L47 variant, has been reported to have lower activity compared to NQO2-F47 in cell extracts nih.gov. These differences in enzyme activity can have downstream effects on the metabolism of NQO2 substrates and the regulation of cellular processes researchgate.netmaayanlab.cloud.
Impact on Disease Susceptibility and Progression (e.g., Cancer, Neurodegenerative Diseases)
Polymorphisms in NQO2 have been associated with susceptibility to and progression of various diseases, including cancer and neurodegenerative disorders researchgate.netnih.govnih.govmaayanlab.cloud.
Cancer: Studies have linked NQO2 gene variants to the risk of several cancers, such as breast, gastric, bladder, and therapy-related leukemias maayanlab.cloudcancerindex.org. Specifically, the hypomorphic 29-bp insertion allele has been associated with breast and other solid cancer susceptibility researchgate.netnih.gov. Research suggests that functional genetic variants in NQO2 that increase its promoter activity and expression may attenuate susceptibility to breast cancer, implying that higher NQO2 expression could offer protection against breast carcinogenesis oup.com. The D-allele of the 29-bp I/D polymorphism and the +237C-allele of rs2071002 have been associated with decreased risk of breast cancer cancerindex.orgoup.com. The I29/I29 genotype has been linked to an increased risk of lymph node metastasis in papillary thyroid microcarcinoma cancerindex.org.
Neurodegenerative Diseases: Hypermorphic NQO2 polymorphisms have been associated with neurodegenerative diseases like Parkinson's disease and Alzheimer's disease researchgate.netnih.govresearchgate.net. The D allele of the promoter polymorphism has shown a significant association with increased susceptibility to Parkinson's disease, potentially due to increased NQO2 expression leading to higher production of reactive oxygen species in the presence of dopamine (B1211576) oup.comresearchgate.netnih.gov. NQO2-L47 has been associated with a more rapid decline in memory recall nih.govresearchgate.net.
Influence on Drug Response and Adverse Effects
NQO2 polymorphisms can also influence individual responses to drugs and the likelihood of experiencing adverse effects researchgate.netnih.govmaayanlab.cloud. Variations in NQO2 activity can affect the metabolism of drugs that are substrates for the enzyme, potentially altering their efficacy and toxicity researchgate.netnih.govmaayanlab.cloud. For example, NQO2 polymorphisms may impact the toxicity of certain nervous system drugs researchgate.netnih.gov. Functional NQO2 variants have been associated with altered response to adjuvant doxorubicin (B1662922) and cyclophosphamide (B585) therapy in breast cancer patients cancerindex.org. The NQO2 gene has also been associated with clozapine-induced agranulocytosis maayanlab.cloudnih.gov. The I-29 allele has been linked to interindividual variability in response to chemotherapy researchgate.netnih.gov.
Emerging Research Themes and Future Directions for Nmdpef and Nqo2/qr2 Inhibition
Elucidation of Underexplored NQO2/QR2 Biological Functions
Research indicates that NQO2's functions extend beyond its canonical role in quinone metabolism, encompassing the regulation of oxidative stress, inflammation, and autophagy. nih.govresearchgate.net The enzyme's activity has been linked to both detoxifying and toxifying functions in vivo, with its nature depending on the specific substrate, cell type, and the expression and activity of other detoxifying enzymes. nih.gov This dual nature highlights the complexity of NQO2's involvement in cellular processes.
NQO2 is increasingly recognized for its implication in various biological processes, including antioxidant defense, cellular stress response, and xenobiotic metabolism. wikipedia.org Studies suggest that NQO2 may operate as an intracellular pseudoenzyme, independent of its catalytic activity, contributing to its diverse roles. nih.gov Furthermore, NQO2 has been proposed to act as a receptor for pro-autophagic ligands and plays a role in inhibiting autophagy and generating oxidative stress. wikidata.org The dysfunction of NQO2 has been linked to metabolic stress and neurodegeneration, suggesting a significant role in maintaining cellular homeostasis. flybase.org In the brain, NQO2 functions as a removable memory constraint and metabolic buffer within neurons and is involved in a pathway related to memory formation, potentially contributing to metabolic stress and memory decline. wikipedia.orgbidd.groupsenescence.info NQO2 activity has been shown to generate reactive oxygen species (ROS), influencing the redox state of proteins like Kv2.1. researchgate.net Reducing NQO2 expression has also been identified as a mechanism for reducing mAChR-mediated inflammation in the brain. researchgate.net The observation that NQO2 does not efficiently utilize NAD(P)H as a co-substrate, unlike NQO1, further supports the hypothesis that its primary cellular role may extend beyond catalytic reduction to include functions as a pseudo-enzyme involved in cell signaling. mims.com
Comprehensive Mapping of NQO2/QR2 Interaction Partners
Identifying the proteins and molecules that interact with NQO2 is crucial for understanding its cellular functions. NQO2 is known to bind and be inhibited by various compounds, including natural products like resveratrol, quercetin (B1663063), and diosmin, as well as synthetic derivatives. wikipedia.org Resveratrol, for instance, binds to NQO2 with high affinity. mims.com Beyond these, emerging evidence suggests potential interactions with regulators of autophagy upon binding of ligands such as S29434/NMDPEF. wikipedia.org
NQO2 has been identified as a binding partner for a range of compounds, including melatonin (B1676174) and chloroquine (B1663885). mims.comguidetopharmacology.orgkuleuven.benih.gov Notably, NQO2 is a frequent off-target for numerous chemotherapeutic kinase inhibitors. mims.com A large-scale screening effort revealed NQO2 as a binding target for 32 different kinase inhibitors, with 10 showing sub-micromolar affinity. mims.com Structural studies indicate that these drugs often bind within the NQO2 active site, stacking on the FAD cofactor. mims.com Acetaminophen (B1664979) and structurally related compounds have also been shown to bind NQO2, establishing it as a novel off-target for this widely used analgesic. guidetopharmacology.orgkuleuven.be Genetic studies involving QR2 knockout in human cell lines have demonstrated significant shifts in protein expression profiles, affecting proteins involved in mitochondrial function, protein synthesis machinery, and cell adhesion, highlighting the broad impact of NQO2 on the cellular proteome. bidd.groupsenescence.info Advanced techniques like quantitative proteomics-based competition binding assays and cellular thermal shift assays (CETSA) are being employed to characterize these interactions and validate protein binding. wikipedia.orgguidetopharmacology.orgkuleuven.be
Therapeutic Applications in Broader Pathological Contexts
The diverse biological roles of NQO2 position it as a promising therapeutic target in a variety of diseases, particularly in the contexts of carcinogenesis and neurodegeneration. nih.govresearchgate.net NQO2 is considered a potential target for cancer therapy, with studies indicating its overexpression in certain cancer types. wikipedia.org Inhibition of NQO2 by compounds like S29434/NMDPEF has shown protective effects in models of neurodegenerative diseases. researchgate.netwikidata.org Specifically, NMDPEF has been shown to block the toxicity induced by the Parkinsonian toxin paraquat (B189505), suggesting a role for NQO2 in pro-oxidative processes in this context. researchgate.netciteab.com Elevated NQO2 expression levels have been correlated with autophagy dysfunction and reduced neuroprotection in the presence of neurotoxins. researchgate.net Targeting NQO2 with inhibitors can stimulate autophagy and offer protection against the toxicity of hydroxyquinones and dopamine (B1211576) quinone. wikidata.org S29434 has demonstrated the ability to delay neuronal damage in models of Parkinson's disease and other conditions involving oxidative stress and impaired autophagy mediated by NQO2. wikidata.org
QR2 inhibitors are emerging as potential first-in-class therapeutics for age-related metabolic stress and neurodegenerative conditions like Alzheimer's disease (AD). wikipedia.orgbidd.groupsenescence.info Studies in mice models of AD have shown that specific QR2 inhibitors can reduce metabolic burden and reverse disease phenotypes, improving cognitive function and reducing brain pathology. wikipedia.orgbidd.groupsenescence.info The interaction of NQO2 with acetaminophen and its potential role in augmenting toxicity through superoxide (B77818) production also highlights its relevance in drug-induced organ damage. guidetopharmacology.orgkuleuven.be NQO2 has been implicated in the pathogenesis of malaria and leukemia, serving as a molecular target for established drugs like chloroquine and imatinib. nih.gov The potential of developing NQO2 inhibitors as anticancer agents is further supported by their ability to modulate signaling pathways like NF-κB. fishersci.nl NQO2 is also being explored as a novel target for prodrug therapies, where its activity, often requiring a synthetic co-substrate like NRH, can activate a less toxic precursor drug within cancer cells. researchgate.net Its involvement in regulating catecholamine oxidation is particularly relevant to the etiology of Parkinson's disease. nih.gov Furthermore, NQO2 is recognized as a susceptibility gene for breast carcinogenesis, and its polymorphisms have been linked to variable responses to drugs like tamoxifen (B1202) and to cognitive decline. nih.govdsmz.deauctoresonline.orgcdutcm.edu.cn
Advanced Methodological Development for NQO2/QR2 Studies
The investigation of NQO2 and the effects of its inhibitors like this compound relies on a variety of advanced methodologies. Enzyme activity assays specific to NQO2 can be conducted using co-substrates like BNAH to differentiate from NQO1 activity. wikipedia.orgciteab.com Molecular biology techniques such as lentiviral shRNAs are employed for targeted silencing of QR2 expression to study the functional consequences. citeab.com Cellular responses, including cell death and the generation of reactive oxygen species, are quantified using methods like flow cytometry and fluorescent probes. citeab.com Western blotting remains a standard technique for assessing NQO2 protein levels and the impact of inhibitors or genetic manipulations. citeab.com
Structural and computational approaches are increasingly valuable. In silico docking is used for the identification of novel NQO2 inhibitors, and co-crystallization studies provide detailed insights into the binding interactions and support the development of structure-activity relationships. fishersci.nl Quantitative proteomics allows for comprehensive analysis of protein expression changes following NQO2 modulation. wikipedia.orgbidd.groupsenescence.info Techniques like cellular thermal shift assays (CETSA) are utilized to validate direct protein-ligand binding in cellular contexts. guidetopharmacology.orgkuleuven.be CRISPR-mediated gene knockout provides a powerful tool for creating cell lines deficient in QR2 to study its essential functions. bidd.groupsenescence.info Electron paramagnetic resonance (EPR) analysis can be used to study QR2 enzyme activity by detecting the production of free radicals. researchgate.net Steady-state kinetic analyses are fundamental for characterizing the enzymatic properties of NQO2, including its co-substrate specificity. flybase.org In vivo studies often involve localized microinjection of inhibitors to assess their effects in specific tissues or brain regions. wikipedia.orgbidd.groupsenescence.info Techniques for measuring mRNA levels, such as quantitative PCR, are used to understand the transcriptional regulation of NQO2. researchgate.net
Integration of Omics Data for Systems-Level Understanding
A comprehensive understanding of NQO2's role in biological systems necessitates the integration of various omics datasets. Studies involving genetic removal of QR2 have already demonstrated the power of proteomics in revealing widespread changes in cellular protein expression, providing a systems-level view of the impact of NQO2 deficiency. wikipedia.orgbidd.groupsenescence.info The integration of multi-omics data, including proteomics, transcriptomics, and metabolomics, is recognized as a crucial approach for improving the detection of pathway responses to various stimuli, including toxicants, and for gaining a systemic understanding of biological processes. uni.lu
Platforms and methodologies are being developed for the integration of multi-omics data to provide mechanistic explanations for experimental observations. uni.lu Tools like COSMOS, which integrate phosphoproteomics, transcriptomics, and metabolomics with prior knowledge networks, are examples of advancements in this area. uni.lu While specific integrated omics studies focusing solely on NQO2 were not detailed in the search results, the broader emphasis on multi-omics integration in toxicology and disease research, including neurodegenerative diseases, highlights its applicability and future potential in unraveling the complex network interactions involving NQO2. uni.luuni.lu Integrating data from different omics layers can provide a more complete picture of how NQO2 inhibition affects cellular pathways and contributes to disease phenotypes.
Clinical Translation Potential of NQO2/QR2 Inhibition Strategies
The growing understanding of NQO2's involvement in various pathologies, coupled with the development of selective inhibitors like this compound, underscores the significant clinical translation potential of NQO2 inhibition strategies. As a potential target for cancer therapy, NQO2 inhibition could offer new avenues for treatment, particularly given its overexpression in certain malignancies and the ability of inhibitors to modulate relevant signaling pathways. wikipedia.orgfishersci.nl In the realm of neurodegenerative diseases, the protective effects observed with NQO2 inhibitors in models of PD and AD suggest their potential as novel therapeutics to combat neuronal damage, oxidative stress, and autophagy impairment. wikidata.orgwikipedia.orgbidd.groupsenescence.info The ability of QR2 inhibitors to improve cognitive function in animal models of AD is particularly promising for addressing age-related cognitive decline. wikipedia.orgbidd.groupsenescence.info
Q & A
Basic Research Questions
Q. How should researchers design initial experiments for Nmdpef to ensure reproducibility and validity?
- Methodological Answer : Begin with a factorial design to isolate variables (e.g., temperature, concentration) impacting this compound's properties. Include positive/negative controls and replicate trials (minimum n=3) to assess variability. Use power analysis to determine sample size, ensuring statistical significance (α=0.05) . Pre-register protocols on platforms like Open Science Framework to mitigate bias. Document raw data in appendices and processed data in main results, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What strategies are effective for conducting a literature review on this compound to identify research gaps?
- Methodological Answer : Systematically search databases (PubMed, Web of Science) using Boolean operators (e.g., "this compound AND synthesis AND kinetics"). Critically evaluate methodologies in existing studies—note inconsistent parameters (e.g., reaction time, catalysts) that may explain contradictory findings. Use tools like VOSviewer to map thematic clusters and highlight understudied areas (e.g., this compound’s photostability) .
Q. How can researchers optimize data collection for this compound’s physicochemical characterization?
- Methodological Answer : Prioritize orthogonal techniques (e.g., HPLC for purity, DSC for thermal behavior) to cross-validate results. Calibrate instruments using certified reference materials and document error margins. For surveys or interviews (e.g., on synthesis challenges), validate questionnaires via pilot testing and Cronbach’s α (>0.7) to ensure reliability .
Advanced Research Questions
Q. What advanced statistical methods resolve contradictions in this compound’s reported bioactivity data?
- Methodological Answer : Apply meta-analysis to aggregate data from disparate studies, weighting results by sample size and quality. Use multivariate regression to isolate confounding variables (e.g., solvent polarity). For irreproducible findings, conduct equivalence testing (TOST procedure) to determine if differences fall within acceptable bounds . Principal contradiction analysis (identifying dominant variables) can clarify conflicting mechanisms .
Q. How should researchers implement FAIR-compliant data management for this compound studies?
- Methodological Answer : Deposit raw spectra, crystallography files, and assay data in discipline-specific repositories (e.g., ChemSpider, Zenodo) with unique DOIs. Annotate metadata using controlled vocabularies (e.g., IUPAC nomenclature) and include README files detailing processing steps. Collaborate with publishers to integrate peer review of datasets, ensuring compliance with FAIRness criteria pre-publication .
Q. What experimental frameworks address this compound’s instability under varying environmental conditions?
- Methodological Answer : Design accelerated stability studies (ICH Q1A guidelines) with stress factors (light, humidity). Use response surface methodology (RSM) to model degradation pathways and identify critical parameters. Pair with real-time aging data to validate predictive models. For conflicting degradation profiles, apply Bayesian inference to reconcile probabilistic outcomes .
Data Analysis & Interpretation
Q. How can researchers mitigate biases in this compound’s computational modeling results?
- Methodological Answer : Validate molecular dynamics simulations against empirical data (e.g., XRD structures). Perform sensitivity analysis to assess parameter robustness and report confidence intervals. Use open-source tools (GROMACS, Gaussian) to ensure transparency. Disclose software versions and force fields in supplementary materials .
Q. What protocols ensure ethical peer review of this compound-related datasets?
- Methodological Answer : Adopt standardized checklists (e.g., COPE guidelines) to evaluate data integrity and reproducibility. Require peer reviewers to validate raw data accessibility and methodological rigor. For contentious findings, recommend independent replication studies or third-party arbitration .
Tables for Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
